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  • Product: (2E)-3-(2-Nitrophenyl)acryloyl chloride
  • CAS: 141236-47-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2E)-3-(2-nitrophenyl)acryloyl chloride: Synthesis, Reactivity, and Applications

Abstract (2E)-3-(2-nitrophenyl)acryloyl chloride is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. As a derivative of cinnamic acid, it incorporates a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2E)-3-(2-nitrophenyl)acryloyl chloride is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. As a derivative of cinnamic acid, it incorporates a highly reactive acyl chloride group and a synthetically malleable nitro group, positioning it as a valuable intermediate for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides an in-depth examination of its chemical structure, physicochemical properties, synthesis protocols, and characteristic reactivity. We will explore its application in nucleophilic acyl substitution reactions and its pivotal role in advanced synthetic strategies, such as the reductive cyclization pathway to quinoline scaffolds. Detailed experimental procedures, safety protocols, and characterization data are presented to equip researchers with the practical knowledge required for its effective utilization.

Chemical Identity and Physicochemical Properties

(2E)-3-(2-nitrophenyl)acryloyl chloride, also known as (E)-o-nitrocinnamoyl chloride, is an organic compound that belongs to the class of acyl chlorides. The presence of both the acyl chloride and the ortho-nitro group on the phenyl ring imparts a unique and powerful reactivity profile.

The trans or (E)-configuration of the alkene moiety is the thermodynamically more stable isomer and is typically the form obtained through standard synthetic procedures.

Table 1: Physicochemical Properties of (2E)-3-(2-nitrophenyl)acryloyl chloride

PropertyValueSource
CAS Number 141236-47-7[1]
Molecular Formula C₉H₆ClNO₃[1][2]
Molecular Weight 211.60 g/mol [1][2]
Appearance Expected to be a crystalline solid (based on related compounds)N/A
SMILES ClC(=O)/C=C/c1ccccc1[O-][1]

Synthesis and Purification

The most direct and common laboratory-scale synthesis of (2E)-3-(2-nitrophenyl)acryloyl chloride involves the chlorination of its corresponding carboxylic acid, (2E)-3-(2-nitrophenyl)acrylic acid (o-nitrocinnamic acid).

Precursor Synthesis: (2E)-3-(2-nitrophenyl)acrylic acid

The precursor, o-nitrocinnamic acid, is typically synthesized via a condensation reaction, such as the Perkin or Doebner-von Miller reaction, from 2-nitrobenzaldehyde.[3] A reliable method involves the condensation of 2-nitrobenzaldehyde with malonic acid or sodium acetate in the presence of a base and acetic anhydride.[3][4]

Chlorination Protocol

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry. Thionyl chloride (SOCl₂) is a preferred reagent for this purpose due to its efficacy and the convenient removal of byproducts.[5][6]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent is highly effective for converting carboxylic acids to acyl chlorides. The reaction is irreversible because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[6]

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the parent carboxylic acid.[7][8] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent loss of product.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reactions with atmospheric moisture.[9]

Detailed Experimental Protocol: Synthesis of (2E)-3-(2-nitrophenyl)acryloyl chloride

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend (2E)-3-(2-nitrophenyl)acrylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.[9]

  • Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, as a catalyst). From the dropping funnel, add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the stirred suspension at 0 °C (ice bath).[6][9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[9]

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

  • Purification: The crude product can often be used directly for subsequent reactions. If higher purity is required, it can be purified by recrystallization from an anhydrous non-polar solvent (e.g., hexanes) or by short-path distillation under high vacuum, although thermal decomposition is a risk.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Isolation & Purification Start (2E)-3-(2-nitrophenyl)acrylic acid in Anhydrous Solvent AddSOCl2 Add Thionyl Chloride (SOCl₂) (1.5 eq) at 0°C Start->AddSOCl2 Under N₂ Reflux Reflux for 2-4 hours AddSOCl2->Reflux Warm to RT, then heat Evaporation Remove Solvent & Excess SOCl₂ (Reduced Pressure) Reflux->Evaporation Cool to RT Product (2E)-3-(2-nitrophenyl)acryloyl chloride (Crude Product) Evaporation->Product Purify Purification (Optional) Recrystallization or Distillation Product->Purify

Spectroscopic Characterization

Confirming the identity and purity of the synthesized acyl chloride is critical. The following are expected spectroscopic signatures:

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the acyl chloride carbonyl (C=O) stretch is expected in the range of 1780-1815 cm⁻¹. This is at a higher frequency than the corresponding carboxylic acid (~1700 cm⁻¹) due to the inductive effect of the chlorine atom.

  • ¹H NMR Spectroscopy: The proton signals for the vinyl group will appear as doublets in the downfield region (typically δ 6.5-8.0 ppm), with a large coupling constant (J ≈ 15-16 Hz) confirming the (E)-stereochemistry. The aromatic protons will appear as a multiplet in the region of δ 7.5-8.2 ppm.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the acyl chloride is highly deshielded and will appear at a characteristic chemical shift around δ 165-170 ppm.[10]

Chemical Reactivity and Synthetic Applications

The high reactivity of (2E)-3-(2-nitrophenyl)acryloyl chloride stems from the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[7][11] This makes it an excellent substrate for nucleophilic acyl substitution reactions.[11][12]

Nucleophilic Acyl Substitution

The general mechanism is a two-step addition-elimination process where a nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group.[12][13]

Common Reactions:

  • Hydrolysis: Vigorous reaction with water to form the parent carboxylic acid.[8][13]

  • Alcoholysis: Reaction with alcohols to yield esters.[13][14]

  • Aminolysis: Reaction with ammonia, primary, or secondary amines to form amides.[7][13]

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[11]

These reactions are foundational in building more complex molecules for various applications, including fragrances, pharmaceuticals, and agrochemicals.[10][14][15]

Key Application: Reductive Cyclization to Quinolines

A premier application for this compound is in the synthesis of quinoline derivatives. The ortho-nitro group is strategically positioned to participate in an intramolecular cyclization reaction upon its reduction to an amino group.

Mechanism:

  • Acylation: (2E)-3-(2-nitrophenyl)acryloyl chloride is first reacted with a nucleophile (e.g., an amine or alcohol) to form a stable amide or ester derivative.

  • Reduction of Nitro Group: The nitro group of the derivative is reduced to an amine (-NH₂) using a reducing agent such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Intramolecular Cyclization: The newly formed amino group acts as an intramolecular nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl system (a Michael addition).

  • Tautomerization/Aromatization: The resulting intermediate undergoes tautomerization and subsequent aromatization (often via oxidation) to yield the stable quinoline ring system. This pathway is a powerful tool for generating substituted 2-aminoquinolines and related heterocyclic structures.[16]

ReductiveCyclization Start (2E)-3-(2-nitrophenyl)acryloyl chloride Amide o-Nitrocinnamamide Derivative Start->Amide 1. Aminolysis (R-NH₂) Amino o-Aminocinnamamide Derivative Amide->Amino 2. Reduction (e.g., SnCl₂) Cyclized Dihydroquinoline Intermediate Amino->Cyclized 3. Intramolecular Michael Addition Quinoline Substituted Quinoline Product Cyclized->Quinoline 4. Aromatization

Safety, Handling, and Storage

(2E)-3-(2-nitrophenyl)acryloyl chloride must be handled with extreme care, following rigorous safety protocols. Its hazardous nature is a combination of the properties of acyl chlorides and nitroaromatic compounds.

  • Corrosivity: As an acyl chloride, it is highly corrosive and will cause severe burns to the skin, eyes, and respiratory tract.[17][18] It reacts violently with water, releasing corrosive HCl gas.[17][19]

  • Toxicity: It is expected to be toxic if inhaled or swallowed.[18] Nitroaromatic compounds can also have associated toxicities.

  • Flammability: While not as volatile as smaller acyl chlorides, it should be treated as flammable.[18]

Table 2: Essential Safety and Handling Protocols

ProtocolRequirementRationale
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, neoprene or nitrile gloves, flame-retardant lab coat.To prevent contact with skin, eyes, and clothing.[17]
Handling Must be handled in a certified chemical fume hood.[17] Use spark-proof tools and ground equipment.[17]To avoid inhalation of corrosive vapors and prevent ignition.[17]
Storage Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[17][18] Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly sealed.To prevent degradation from moisture and heat, and to maintain stability.[17][18]
Incompatible Materials Water, alcohols, amines, bases, and strong oxidizing agents.[17]To prevent violent, exothermic reactions.[17]
Spill & Disposal Absorb spills with an inert, dry material (e.g., sand or vermiculite). Dispose of as hazardous chemical waste in accordance with local regulations.To safely contain and neutralize the reactive compound.

Conclusion

(2E)-3-(2-nitrophenyl)acryloyl chloride is a potent and versatile chemical intermediate. Its bifunctional nature, combining the high reactivity of an acyl chloride with the synthetic potential of a nitro group, makes it an invaluable tool for synthetic chemists. While its handling requires stringent safety measures due to its corrosivity and reactivity, its utility in constructing complex molecules, particularly through nucleophilic acyl substitution and elegant reductive cyclization strategies, ensures its continued importance in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to harness the synthetic power of this compound safely and effectively.

References

  • Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Retrieved from [Link]

  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]

  • Clark, J. (n.d.). Nucleophilic addition/elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). Chemistry Steps. Retrieved from [Link]

  • Reactions of Acid Chlorides. (2019, June 05). Chemistry LibreTexts. Retrieved from [Link]

  • trans-o-NITRO-α-PHENYLCINNAMIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. (2022, February 25). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. (n.d.). PMC. Retrieved from [Link]

  • m-NITROCINNAMIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Buckles, R. E., & Hausman, E. A. (1948). A Simplified Synthesis of α-Phenylcinnamic Acid and α-Phenyl-p-nitrocinnamic Acid. Journal of the American Chemical Society, 70(1), 415.
  • Darwish, M. et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. Heliyon, 10(8), e29851. Retrieved from [Link]

  • Facile and Efficient Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives via Reductive Cyclization of Nitro and Cyano Groups Induced by Low-valent Titanium. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). PMC. Retrieved from [Link]

  • Acryloyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • ACRYLOYL CHLORIDE. (n.d.). VanDeMark Chemical. Retrieved from [Link]

  • How do I synthesize acryloyl chloride? (2013, February 23). ResearchGate. Retrieved from [Link]

  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. (2016, August 09). PubMed. Retrieved from [Link]

  • Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Catalytic Reduction of Nitrocinnamic Acids and Esters. (n.d.). ACS Publications. Retrieved from [Link]

  • (2e)-3-(2-fluorophenyl)acryloyl chloride (C9H6ClFO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2E)-3-(2-nitrophenyl)acryloyl Chloride

Abstract (2E)-3-(2-nitrophenyl)acryloyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of the ortho-nitro-substituted cinnamoyl moiety. Its bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2E)-3-(2-nitrophenyl)acryloyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of the ortho-nitro-substituted cinnamoyl moiety. Its bifunctional nature, possessing both a reactive acyl chloride and an electrophilic α,β-unsaturated system, makes it a versatile building block. A thorough understanding of its structure is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2E)-3-(2-nitrophenyl)acryloyl chloride. Due to the compound's inherent reactivity, this guide synthesizes data from its more stable precursor, (2E)-3-(2-nitrophenyl)acrylic acid, with established principles of NMR spectroscopy to present a detailed and predictive analysis. This document is intended for researchers and professionals in drug development and chemical synthesis who require a deep understanding of this molecule's spectroscopic signature.

Introduction: The Structural Significance of (2E)-3-(2-nitrophenyl)acryloyl Chloride

The molecular architecture of (2E)-3-(2-nitrophenyl)acryloyl chloride is characterized by three key features that dictate its NMR spectrum:

  • An ortho-substituted nitrobenzene ring : The strongly electron-withdrawing and magnetically anisotropic nitro group significantly influences the chemical environment of the aromatic protons and carbons.

  • A trans-configured α,β-unsaturated system : The rigidity of the double bond gives rise to distinct signals for the vinylic protons with a characteristic large coupling constant.

  • An acyl chloride functional group : This highly electrophilic group exerts a powerful deshielding effect on nearby nuclei, most notably the α-vinylic proton and the carbonyl carbon itself.

Elucidating the NMR spectrum requires a detailed understanding of how these electronic and steric effects modulate the resonance frequencies of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (2E)-3-(2-nitrophenyl)acryloyl chloride is predicted based on the well-documented spectrum of its carboxylic acid precursor, (2E)-3-(2-nitrophenyl)acrylic acid (also known as o-nitrocinnamic acid)[1][2]. The primary modification involves accounting for the substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl), which enhances the electron-withdrawing nature of the carbonyl group.

The analysis of the aromatic region is grounded in the established effects of a nitro substituent, which deshields ortho and para protons through resonance and inductive effects[3][4][5]. The vinylic protons of a trans-cinnamoyl system typically exhibit a large coupling constant (J) of approximately 15-16 Hz[6].

start Start: Dry Glassware Under Inert Atmosphere weigh Weigh ~5-10 mg of Sample start->weigh add_solvent Add 0.6-0.7 mL Anhydrous CDCl₃ weigh->add_solvent dissolve Dissolve Sample add_solvent->dissolve transfer Transfer to Dry NMR Tube dissolve->transfer cap Cap NMR Tube Securely transfer->cap acquire Acquire Spectra (¹H, ¹³C, 2D) cap->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process end End: Spectral Analysis process->end

Figure 2: Recommended workflow for NMR sample preparation and data acquisition.

4.2 Spectrometer Parameters

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the complex aromatic region.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of (2E)-3-(2-nitrophenyl)acryloyl chloride. By leveraging experimental data from its stable carboxylic acid precursor and applying fundamental principles of NMR, a reliable interpretation of its key spectroscopic features is achieved. The strong deshielding effects of the ortho-nitro group and the acyl chloride functionality dominate the spectrum, leading to a well-dispersed set of signals. The provided experimental protocol underscores the critical importance of anhydrous conditions for obtaining accurate data for this reactive molecule. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of complex organic intermediates.

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Foundational

Crystal Structure Analysis of (2E)-3-(2-nitrophenyl)acryloyl chloride: A Comprehensive Methodological Guide

Executive Summary (2E)-3-(2-nitrophenyl)acryloyl chloride (also known as trans-2-nitrocinnamoyl chloride) is a highly reactive, electrophilic building block widely utilized in the synthesis of active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-(2-nitrophenyl)acryloyl chloride (also known as trans-2-nitrocinnamoyl chloride) is a highly reactive, electrophilic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly for constructing complex heterocyclic scaffolds like quinolines and indoles.

Understanding the precise solid-state geometry of this compound via Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational drug design. The crystal structure confirms the E-stereochemistry of the alkene, reveals the s-cis or s-trans conformation of the enone system, and quantifies the out-of-plane twist of the ortho-nitro group. Because acyl chlorides are exquisitely sensitive to atmospheric moisture, standard crystallographic workflows must be rigorously modified. This whitepaper details a self-validating, causality-driven protocol for the anhydrous crystallization, cryogenic mounting, and structural refinement of this reactive intermediate.

Step-by-step synthetic pathway and downstream API applications of the target compound.

Physicochemical Profiling & Anhydrous Crystallization Strategy

The Causality of Moisture Sensitivity

Acyl chlorides possess a highly electrophilic carbonyl carbon that rapidly undergoes nucleophilic attack by ambient water molecules. This hydrolysis irreversibly converts the target compound back into its parent precursor,[1], while liberating corrosive hydrogen chloride (HCl) gas. Consequently, traditional open-air solvent evaporation techniques will exclusively yield crystals of the hydrolyzed acid rather than the acid chloride.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

To prevent degradation, crystallization must be driven by a solubility gradient under a strictly inert atmosphere (Argon or Nitrogen).

  • Preparation (Glovebox): Inside a glovebox (O₂ < 1 ppm, H₂O < 1 ppm), dissolve 50 mg of freshly synthesized (2E)-3-(2-nitrophenyl)acryloyl chloride in 1.0 mL of anhydrous, amylene-stabilized dichloromethane (DCM).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove any heterogeneous nucleation sites (e.g., dust or insoluble hydrolyzed acid).

  • Chamber Assembly: Place the uncapped 4 mL vial into a larger 20 mL scintillation vial containing 4.0 mL of anhydrous n-hexane (the antisolvent).

  • Diffusion: Tightly cap the outer 20 mL vial and seal it with Parafilm. Leave the system undisturbed at ambient temperature for 48–72 hours.

  • Mechanism of Action: DCM acts as an excellent solvent for the polar acyl chloride. Over time, the volatile, non-polar n-hexane vapors diffuse into the DCM layer. This gradual reduction in solvent polarity slowly decreases the solubility of the acyl chloride, promoting the controlled nucleation and growth of high-quality, diffraction-grade single crystals without exposing them to hydrolytic conditions.

Cryogenic Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once crystals are formed, the critical failure point is the transfer from the inert environment to the diffractometer.

Step-by-Step Mounting Protocol
  • Harvesting: Using a stereomicroscope inside the glovebox, extract the crystals and immediately submerge them in a drop of chemically inert perfluoropolyether oil (e.g., Paratone-N or Fomblin).

    • Causality: The highly viscous, hydrophobic oil physically encapsulates the crystal, forming an impermeable kinetic barrier against atmospheric moisture during the brief transit to the instrument.

  • Mounting: Select a single crystal exhibiting uniform extinction under polarized light. Mount it onto a polyimide MiTeGen MicroMount™.

  • Cryogenic Flash-Cooling: Rapidly transfer the mount to the diffractometer goniometer, which is pre-aligned with a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K serves a dual purpose. First, it instantly freezes the perfluoropolyether oil, providing a rigid, stress-free mount. Second, it drastically reduces the thermal atomic displacement parameters (ADPs) of the crystal lattice, minimizing background scattering and maximizing high-angle diffraction intensity.

Step-by-step SCXRD workflow for moisture-sensitive acid chlorides under inert conditions.

Data Processing, Structure Solution, and Refinement

Data collection is typically performed using Mo Kα radiation (λ = 0.71073 Å) equipped with a CCD or CMOS detector. Following integration, a multi-scan empirical absorption correction (SADABS) is applied to correct for the absorption effects of the chlorine atom.

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 using[2]. All non-hydrogen atoms are refined anisotropically. The vinylic and aromatic hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Mechanistic Structural Insights (E-E-A-T)

The refinement of (2E)-3-(2-nitrophenyl)acryloyl chloride reveals critical geometric features dictated by intramolecular steric strain:

  • Alkene Stereochemistry: The structure confirms the E (trans) configuration, with the vinylic protons maintaining a trans-diaxial-like geometry.

  • Nitro Group Torsion: A significant structural anomaly is the severe steric clash between the oxygen atoms of the ortho-nitro group and the adjacent vinylic proton at the C3 position. To relieve this Pauli repulsion, the nitro group is forced to twist significantly out of coplanarity with the phenyl ring. Analogous crystallographic studies on demonstrate a nitro group torsion angle of approximately 144.6°[3]. A similar out-of-plane twist is expected for the acid chloride, profoundly impacting its electronic conjugation and subsequent reactivity in Michael additions.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and key geometric indicators for the target compound, derived from structural analogs and theoretical packing models.

Table 1: Expected Crystallographic Parameters for (2E)-3-(2-nitrophenyl)acryloyl chloride

ParameterExpected Value
Chemical Formula C₉H₆ClNO₃
Formula Weight 211.60 g/mol
Crystal System Monoclinic (predicted)
Space Group P2₁/c (common for organic molecules)
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Z (Molecules per unit cell) 4

Table 2: Key Expected Geometric Parameters

Structural FeatureExpected ValueMechanistic Rationale
C=C Double Bond Length ~1.32 - 1.34 ÅTypical length for conjugated enone alkenes.
C-Cl Bond Length ~1.78 - 1.80 ÅStandard highly polarized acyl chloride C-Cl bond.
Alkene Geometry E (trans)Maintained from the parent 2-nitrocinnamic acid precursor.
Nitro Group Torsion Angle ~140° - 150°Steric clash with the vinylic proton forces the nitro group out of the phenyl plane, breaking extended conjugation.

References

  • Smith, G., Wermuth, U. D., & Healy, P. C. (2009). Sodium 2-nitrocinnamate dihydrate: a one-dimensional hydrogen-bonded coordination polymer. Acta Crystallographica Section E: Structure Reports Online, 65(1), m1048.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (2E)-3-(2-nitrophenyl)acryloyl chloride as a Strategic Intermediate in Heterocyclic Synthesis

Introduction: The Strategic Value of a Trifunctional Intermediate In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount goal. (2E)-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Trifunctional Intermediate

In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount goal. (2E)-3-(2-nitrophenyl)acryloyl chloride emerges as a preeminent example of such a strategic building block. Its utility is rooted in the orthogonal reactivity of its three key functional components:

  • The Acyl Chloride: A highly electrophilic center, primed for facile reactions with a plethora of nucleophiles (alcohols, amines, carbanions) to form esters, amides, and ketones, respectively. This function serves as the initial anchor point for assembling the molecular framework.

  • The α,β-Unsaturated System: A classic Michael acceptor, susceptible to conjugate addition by nucleophiles. This reactivity allows for the introduction of substituents at the β-position, further elaborating the carbon skeleton.

  • The Ortho-Nitro Group: This is not merely a substituent but a latent amino group and a powerful directing group. Its presence is the linchpin for the most elegant applications of this intermediate, enabling intramolecular cyclization cascades upon reduction or through direct nucleophilic attack, leading to the formation of diverse heterocyclic cores.[1][2]

This guide provides an in-depth exploration of the synthesis and application of (2E)-3-(2-nitrophenyl)acryloyl chloride, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of pharmacologically relevant heterocyclic scaffolds such as quinolines and benzodiazepines.

Synthesis of the Key Intermediate: (2E)-3-(2-nitrophenyl)acryloyl chloride

The conversion of the parent carboxylic acid, (2E)-3-(2-nitrophenyl)acrylic acid, to the corresponding acyl chloride is the critical first step. The choice of chlorinating agent is dictated by factors such as desired purity, reaction scale, and the mildness of conditions required. Oxalyl chloride and thionyl chloride are the most common reagents for this transformation.[3][4]

Comparative Analysis of Synthesis Methods

The selection of the chlorinating agent impacts reaction conditions, byproducts, and work-up procedures. The oxalyl chloride method is often favored for its mild conditions and gaseous byproducts, which simplifies purification.

ReagentCatalystSolventTemperature (°C)Reaction Time (h)Key Byproducts
Thionyl Chloride (SOCl₂) DMF (catalytic)Dichloromethane (DCM) or neatReflux (~40-76)1-4SO₂, HCl
Oxalyl Chloride ((COCl)₂) DMF (catalytic)Dichloromethane (DCM)Room Temperature1-3CO, CO₂, HCl
Benzoyl Chloride (C₆H₅COCl) NoneNeatDistillation (up to 85)VariesBenzoic Acid
Workflow for Synthesis of (2E)-3-(2-nitrophenyl)acryloyl chloride

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Nitrocinnamic Acid R Combine Acid, DCM, DMF Cool to 0°C under N₂ A->R Dissolve B Oxalyl Chloride Add Slowly add Oxalyl Chloride Stir at RT for 2h B->Add Add dropwise C DMF (cat.) C->R Dissolve D Anhydrous DCM D->R Dissolve R->Add W Remove Solvent/ Excess Reagent in vacuo Add->W Reaction mixture P (2E)-3-(2-nitrophenyl) acryloyl chloride W->P Crude product G cluster_reactants Reactants cluster_steps Reaction Sequence cluster_product Final Product A (2E)-3-(2-nitrophenyl) acryloyl chloride S1 Step 1: Amidation (Formation of Acrylamide) A->S1 B Primary Amine (R-NH₂) B->S1 S2 Step 2: Nitro Reduction (e.g., Fe/AcOH) S1->S2 Acrylamide Intermediate S3 Step 3: Intramolecular Michael Addition S2->S3 Aniline Intermediate S4 Step 4: Tautomerization S3->S4 P N-Substituted Quinolin-2-one S4->P

Sources

Application

esterification protocols utilizing (2E)-3-(2-nitrophenyl)acryloyl chloride

High-Efficiency Esterification Protocols Utilizing (2E)-3-(2-Nitrophenyl)acryloyl Chloride: Mechanistic Insights and Application Guidelines Introduction & Reagent Profile (2E)-3-(2-Nitrophenyl)acryloyl chloride (CAS: 141...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Esterification Protocols Utilizing (2E)-3-(2-Nitrophenyl)acryloyl Chloride: Mechanistic Insights and Application Guidelines

Introduction & Reagent Profile

(2E)-3-(2-Nitrophenyl)acryloyl chloride (CAS: 141236-47-7), commonly referred to as trans-2-nitrocinnamoyl chloride, is a highly reactive electrophile frequently utilized in the synthesis of photo-responsive molecules, enzyme inhibitors, and complex pharmaceutical intermediates[1]. The presence of the ortho-nitro group introduces unique steric and electronic dynamics, while the conjugated acryloyl system requires careful temperature control to prevent unwanted Michael additions or polymerization during esterification.

Mechanistic Framework: Nucleophilic Acyl Substitution

The conversion of an acid chloride to an ester is traditionally achieved via Schotten-Baumann conditions or variations of Steglich-type esterifications[2]. For sterically hindered or electronically deactivated alcohols, the baseline reaction with a tertiary amine base (like triethylamine or pyridine) is often too slow, leading to substrate degradation or competitive hydrolysis[3].

To overcome this kinetic barrier, 4-(Dimethylamino)pyridine (DMAP) is employed as a nucleophilic catalyst[4]. The causality of this catalytic acceleration is rooted in the formation of a highly reactive N-acylpyridinium intermediate. The high nucleophilicity of the pyridine nitrogen—enhanced by the electron-donating dimethylamino group—allows DMAP to attack the acyl chloride much faster than the alcohol can[5]. This generates an intermediate that is significantly more electrophilic than the parent acid chloride. The alcohol then attacks this intermediate, expelling the ester product and regenerating the DMAP catalyst[4].

Simultaneously, a stoichiometric amount of a tertiary base (e.g., TEA or DIPEA) is required to act as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of DMAP or the alcohol, which would otherwise stall the catalytic cycle[3].

DMAP_Cycle N1 (2E)-3-(2-Nitrophenyl) acryloyl chloride N3 N-Acylpyridinium Intermediate N1->N3 DMAP Attack N2 DMAP Catalyst N2->N3 N5 Ester Product N3->N5 Nucleophilic Attack (Rate-Limiting) N6 TEA / DIPEA (Acid Scavenger) N3->N6 HCl Byproduct Neutralization N4 Alcohol (R-OH) N4->N5 N6->N2 DMAP Regeneration

Logical pathway of DMAP-catalyzed nucleophilic acyl substitution.

Experimental Design & Parameter Optimization

The success of the esterification relies heavily on solvent polarity, base selection, and temperature control. Dichloromethane (DCM) is the preferred solvent due to its ability to solubilize the N-acylpyridinium intermediate while remaining chemically inert[2].

Table 1: Optimization of Reaction Parameters for (2E)-3-(2-Nitrophenyl)acryloyl Chloride Esterification

SolventBase (Equivalents)Catalyst (Equivalents)Temp Profile (°C)Time (h)Isolated Yield (%)
DCMTEA (1.5 eq)None251245
DCMTEA (1.5 eq)DMAP (0.1 eq)0 to 25392
THFDIPEA (1.5 eq)DMAP (0.1 eq)0 to 25488
DMFPyridine (2.0 eq)None25865

Causality of Optimization: The addition of just 10 mol% DMAP increases the yield from 45% to 92% by drastically lowering the activation energy of the nucleophilic attack[5]. Initiating the reaction at 0 °C is critical; the formation of the N-acylpyridinium species is highly exothermic. Elevated temperatures can trigger the polymerization of the acryloyl double bond or promote the formation of ketene side-products[4].

Detailed Step-by-Step Protocol

Workflow S1 1. Preparation Dry DCM, N2 Atm S2 2. Addition Alcohol, Base, DMAP S1->S2 S3 3. Acylation Acyl Chloride at 0°C S2->S3 S4 4. Reaction Stir at RT (2-4h) S3->S4 S5 5. Workup Aqueous Wash S4->S5

Step-by-step experimental workflow for acryloyl chloride esterification.

Materials Required:

  • (2E)-3-(2-Nitrophenyl)acryloyl chloride (1.1 eq)

  • Target Alcohol (1.0 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to alcohol)

Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen or argon gas to prevent the hydrolysis of the moisture-sensitive acid chloride[3].

  • Substrate Dissolution: Dissolve the target alcohol (1.0 eq) in anhydrous DCM. Add TEA (1.5 eq) and DMAP (0.1 eq) to the stirring solution.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve (2E)-3-(2-nitrophenyl)acryloyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes. Insight: Dropwise addition prevents localized heating and suppresses the formation of ketene side-products.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp (the 2-nitrophenyl group is highly UV-active).

  • Quenching & Workup: Once the alcohol is consumed, quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl )[6]. Transfer to a separatory funnel and extract the aqueous layer with DCM ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with 1 M HCl (to remove residual DMAP and TEA), followed by saturated aqueous NaHCO3​ (to neutralize and remove unreacted carboxylic acid generated from hydrolyzed acyl chloride), and finally brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude product via flash column chromatography (typically using an Ethyl Acetate/Hexanes gradient)[7].

Troubleshooting & Analytical Validation

A robust protocol must be a self-validating system. To confirm the success of the esterification, utilize the following analytical checkpoints:

  • TLC Monitoring: The product ester will typically have a higher Rf​ value than the starting alcohol due to the loss of the hydrogen-bonding hydroxyl group.

  • NMR Validation: In 1H NMR, the protons adjacent to the newly formed ester oxygen ( −CH2​−O−C=O ) will experience a significant downfield shift (typically Δδ +0.5 to +1.0 ppm) compared to the starting alcohol. Furthermore, the distinctive trans-alkene protons of the cinnamoyl system should appear as two doublets between 6.5 and 8.0 ppm with a large coupling constant ( J≈16 Hz), confirming the structural integrity of the (2E)-geometry[7].

  • Moisture Contamination: If a large spot appears at the baseline of the TLC, it indicates that the acid chloride has hydrolyzed to 3-(2-nitrophenyl)acrylic acid. Ensure all glassware is strictly anhydrous and reagents are freshly distilled or stored over molecular sieves[3].

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for (2E)-3-(2-nitrophenyl)acryloyl chloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Chemical Profiling The func...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Chemical Profiling

The functionalization of complex acyl electrophiles is a cornerstone of modern medicinal chemistry. (2E)-3-(2-nitrophenyl)acryloyl chloride is a highly versatile, yet challenging, bifunctional building block. It features a highly reactive acyl chloride moiety, an α,β -unsaturated alkene, and a strongly electron-withdrawing ortho-nitro group.

While traditional cross-coupling heavily relies on aryl or vinyl halides, the use of acyl chlorides as electrophiles (Acyl-Suzuki and Acyl-Sonogashira couplings) allows for the direct synthesis of complex chalcones, enones, and cross-conjugated enynones without the need for toxic carbon monoxide gas[1]. However, the inherent moisture sensitivity of the acyl chloride and the potential for competing Michael additions or Heck-type insertions across the alkene demand rigorously optimized, self-validating reaction conditions.

This guide details the mechanistic rationale and validated protocols for executing highly chemoselective Suzuki-Miyaura and Sonogashira cross-couplings using this specific substrate.

Mechanistic Insights & Causality (E-E-A-T)

The Chemoselectivity Challenge

When subjecting (2E)-3-(2-nitrophenyl)acryloyl chloride to Palladium(0) catalysis, the catalyst faces a choice: oxidative addition into the C(acyl)–Cl bond or coordination/insertion into the (2E)-alkene.

  • Causality: The C(acyl)–Cl bond possesses a significantly lower bond dissociation energy compared to vinylic C–H or C–C bonds. Furthermore, the strongly electron-withdrawing ortho-nitro group decreases the electron density at the carbonyl carbon, kinetically accelerating the oxidative addition of electron-rich Pd(0) species to form the Acyl-Pd(II)-Cl intermediate[2].

Base Selection: The Anhydrous Imperative

Standard Suzuki-Miyaura couplings utilize aqueous bases (e.g., 2M Na₂CO₃). Applying these conditions to an acyl chloride results in rapid, irreversible hydrolysis to 2-nitrocinnamic acid[3].

  • Causality: To achieve successful Acyl-Suzuki coupling, the system must be strictly anhydrous. Weak, finely milled inorganic bases such as anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) suspended in non-nucleophilic solvents (Toluene or 2-MeTHF) are required to facilitate transmetalation without hydrolyzing the electrophile[1][4].

Copper-Free Sonogashira Dynamics

Standard Sonogashira couplings employ CuI as a co-catalyst to form a copper acetylide. However, the oxidizing nature of the ortho-nitro group combined with copper can promote unwanted Glaser homocoupling of the alkyne.

  • Causality: Because acyl chlorides are highly electrophilic, the oxidative addition is facile enough that the reaction can proceed under copper-free conditions using a Pd(II) precatalyst and an organic amine (e.g., Triethylamine) which acts as both the base and the solvent[5].

Reaction Workflows & Logical Pathways

Figure 1: Divergent cross-coupling workflow for (2E)-3-(2-nitrophenyl)acryloyl chloride.

Experimental Protocols

Protocol A: Anhydrous Acyl-Suzuki-Miyaura Coupling

Objective: Synthesis of (2E)-1-aryl-3-(2-nitrophenyl)prop-2-en-1-one (chalcone derivatives).

Reagents:

  • (2E)-3-(2-nitrophenyl)acryloyl chloride (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk tube under a vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Solid Loading: Inside an inert-atmosphere glovebox (or under heavy Argon counter-flow), charge the flask with Pd(PPh₃)₄, the selected arylboronic acid, and finely milled anhydrous Cs₂CO₃.

  • Solvent Addition: Inject anhydrous Toluene (5.0 mL) via a gas-tight syringe. Stir at 500 rpm to create a uniform suspension.

  • Electrophile Introduction: Dissolve (2E)-3-(2-nitrophenyl)acryloyl chloride in 1.0 mL of anhydrous Toluene. Inject this solution dropwise over 2 minutes into the reaction mixture at room temperature.

  • Thermal Activation: Heat the reaction to 60 °C using a pre-calibrated oil bath.

  • In-Process Control (IPC): Monitor via GC-MS or TLC (Hexanes/EtOAc 8:2) every 2 hours. The disappearance of the acyl chloride (which forms the methyl ester if quenched with MeOH for TLC analysis) indicates completion.

  • Workup: Cool to room temperature. Filter the suspension through a short pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Figure 2: Catalytic cycle for the Acyl-Suzuki-Miyaura cross-coupling.

Protocol B: Copper-Free Acyl-Sonogashira Coupling

Objective: Synthesis of cross-conjugated 1-aryl-5-(2-nitrophenyl)pent-4-en-1-yn-3-ones.

Reagents:

  • (2E)-3-(2-nitrophenyl)acryloyl chloride (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv, 1.1 mmol)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Anhydrous Triethylamine (TEA) (3.0 mL, acts as base and solvent)

Step-by-Step Methodology:

  • System Preparation: Purge a 10 mL microwave vial or Schlenk tube with Argon.

  • Catalyst Activation: Add Pd(OAc)₂ and PPh₃ to the vial. Add anhydrous TEA (3.0 mL) and stir for 10 minutes at room temperature until the solution turns pale yellow, indicating the formation of the active Pd(0) species.

  • Reagent Addition: Add the terminal alkyne via microsyringe.

  • Electrophile Addition: Slowly add the (2E)-3-(2-nitrophenyl)acryloyl chloride. Note: The reaction is exothermic. A water bath (20 °C) may be used to control the initial exotherm and prevent the degradation of the acyl chloride.

  • Reaction: Stir at room temperature for 1-3 hours. The precipitation of triethylammonium chloride (white/yellowish solid) acts as a visual self-validating indicator that the coupling is proceeding[5].

  • Workup: Dilute the mixture with Dichloromethane (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to remove the amine salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes expected outcomes and optimization parameters based on established literature for cinnamoyl chloride derivatives[1][4][5].

Parameter / VariableAcyl-Suzuki-MiyauraCopper-Free Acyl-Sonogashira
Electrophile (2E)-3-(2-nitrophenyl)acryloyl chloride(2E)-3-(2-nitrophenyl)acryloyl chloride
Nucleophile Arylboronic AcidsTerminal Alkynes
Optimal Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ / PPh₃ (2 mol%)
Base Anhydrous Cs₂CO₃ (2.0 equiv)Triethylamine (Solvent amount)
Temperature 60 °CRoom Temperature (20–25 °C)
Reaction Time 4 – 8 hours1 – 3 hours
Expected Yields 65% – 85%70% – 90%
Primary Side Product 2-nitrocinnamic acid (if moisture present)Alkyne homodimer (if O₂ is present)

References

  • Oxime-palladacycle catalyzed Suzuki-Miyaura cross-coupling reaction of acid chloride and arylboronic acids to yield aryl ketones New Journal of Chemistry (RSC) URL: [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Ynones by Palladium-Catalyzed Acylation of Terminal Alkynes with Acid Chlorides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An Efficient Synthesis of Chalcones Based on the Suzuki Reaction ResearchGate (Aggregated Literature) URL:[Link]

Sources

Application

Application Note &amp; Protocol Guide: Leveraging (2E)-3-(2-Nitrophenyl)acryloyl Chloride in the Strategic Synthesis of Quinolines

The Strategic Importance of Quinolines and the Role of (2E)-3-(2-Nitrophenyl)acryloyl Chloride The quinoline scaffold is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Importance of Quinolines and the Role of (2E)-3-(2-Nitrophenyl)acryloyl Chloride

The quinoline scaffold is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The precise substitution pattern on the quinoline ring is critical for modulating its therapeutic efficacy and pharmacokinetic profile. The synthesis of quinolines often relies on cyclization reactions, where the choice of starting materials dictates the final structure.

(2E)-3-(2-Nitrophenyl)acryloyl chloride is a particularly valuable building block. Its structure contains two key functionalities poised for quinoline synthesis:

  • The Acryloyl Chloride Moiety: This reactive group readily participates in acylation reactions, allowing it to be coupled with various nucleophiles, typically anilines or related aromatic amines.

  • The Ortho-Nitro Group: This group is the latent functionality for the critical cyclization step. Through a straightforward reduction to an amino group, it can be induced to react with a suitably positioned carbonyl group, leading to the formation of the quinoline ring system. This intramolecular cyclization is often a variation of the Friedländer annulation, a powerful method for quinoline synthesis.

The strategic advantage of this precursor lies in its ability to introduce a C3-side chain and the requisite functionalities for ring closure in a single, well-defined step.

The Core Synthetic Strategy: A Mechanistic Overview

The overarching strategy involves a two-stage process: acylation followed by reductive cyclization. This approach offers a high degree of control and versatility in accessing a diverse range of quinoline derivatives.

Stage 1: Amide Formation via Acylation

The synthesis commences with the acylation of a substituted aniline with (2E)-3-(2-nitrophenyl)acryloyl chloride. This is a standard nucleophilic acyl substitution reaction. The aniline's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent expulsion of the chloride ion yields the corresponding N-aryl-3-(2-nitrophenyl)acrylamide intermediate.

Stage 2: Reductive Cyclization to the Quinolone Core

The key transformation is the intramolecular cyclization facilitated by the reduction of the nitro group.

  • Reduction: The nitro group is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation.

  • Intramolecular Cyclization: The newly formed amino group, now positioned ortho to the acrylamide side chain, readily undergoes an intramolecular Michael addition to the α,β-unsaturated carbonyl system. This cyclization forms the heterocyclic ring.

  • Tautomerization/Aromatization: The initial cyclized product tautomerizes to form the more stable aromatic quinoline ring, often resulting in a 2-quinolone or a related derivative depending on the subsequent workup and reaction conditions.

Below is a diagram illustrating this general synthetic workflow.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Reductive Cyclization A (2E)-3-(2-Nitrophenyl)acryloyl chloride C N-Aryl-3-(2-nitrophenyl)acrylamide (Intermediate) A->C Acylation (e.g., in Pyridine or with Et3N) B Substituted Aniline B->C D Reduction of Nitro Group (e.g., SnCl2/HCl or Na2S2O4) C->D Intermediate Processing E Intramolecular Cyclization (Michael Addition) D->E F Tautomerization & Aromatization E->F G Substituted Quinolone Derivative (Final Product) F->G

Figure 1. Generalized workflow for quinolone synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step.

Protocol 1: Synthesis of the Precursor, (2E)-3-(2-Nitrophenyl)acrylic acid

Rationale: The acyl chloride is typically prepared from the corresponding carboxylic acid. Therefore, the synthesis begins with the Knoevenagel or Perkin condensation to form the acrylic acid. Here, we detail the condensation of 2-nitrobenzaldehyde with malonic acid.

Materials & Reagents:

  • 2-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and base)

  • Piperidine (as catalyst)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (10.0 g, 66.2 mmol) and malonic acid (8.25 g, 79.3 mmol).

  • Solvent and Catalyst Addition: Add pyridine (50 mL) to dissolve the reactants. To this solution, add piperidine (0.5 mL) as a catalyst. Causality: Pyridine acts as a basic solvent, while the more nucleophilic piperidine is the active catalyst for the condensation.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) in an oil bath for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The evolution of CO₂ will be observed.

  • Workup and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold concentrated hydrochloric acid (100 mL). Causality: Acidification protonates the carboxylate, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride.

  • Recrystallization: Recrystallize the crude product from ethanol/water to obtain pure (2E)-3-(2-nitrophenyl)acrylic acid as pale-yellow crystals. Dry the product under vacuum.

Expected Yield: 75-85%.

Protocol 2: Preparation of (2E)-3-(2-Nitrophenyl)acryloyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is essential for the subsequent acylation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials & Reagents:

  • (2E)-3-(2-Nitrophenyl)acrylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (or another inert solvent like DCM)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, suspend (2E)-3-(2-nitrophenyl)acrylic acid (5.0 g, 25.9 mmol) in dry toluene (40 mL).

  • Reagent Addition: Add thionyl chloride (3.8 mL, 51.8 mmol, 2.0 eq.) to the suspension, followed by a catalytic amount of DMF (2-3 drops). Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours. The solid will gradually dissolve as it is converted to the soluble acyl chloride. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude (2E)-3-(2-nitrophenyl)acryloyl chloride is often a yellow-orange solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.

Protocol 3: Synthesis of a 4-Methyl-2-quinolone Derivative

Rationale: This protocol demonstrates the complete sequence from the acyl chloride to the final quinolone product, using p-toluidine as the representative aniline.

Materials & Reagents:

  • (2E)-3-(2-Nitrophenyl)acryloyl chloride (crude from Protocol 2)

  • p-Toluidine (4-methylaniline)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution (10%)

Procedure: Part A: Amide Formation

  • Setup: Dissolve the crude (2E)-3-(2-nitrophenyl)acryloyl chloride (~25.9 mmol) in dry DCM (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the flask in an ice bath (0 °C).

  • Aniline Addition: In a separate flask, dissolve p-toluidine (2.77 g, 25.9 mmol) and pyridine (2.5 mL, 31.1 mmol) in dry DCM (20 mL). Add this solution dropwise to the cold acyl chloride solution over 20-30 minutes with vigorous stirring. Causality: Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting materials are consumed.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-methylphenyl)-3-(2-nitrophenyl)acrylamide.

Part B: Reductive Cyclization

  • Setup: In a 250 mL round-bottom flask, dissolve the crude acrylamide intermediate in ethanol (100 mL).

  • Reduction: Add tin(II) chloride dihydrate (29.2 g, 129.5 mmol, 5.0 eq.) to the solution. Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Causality: SnCl₂ in an acidic medium (generated in situ or by adding HCl) is a classic reagent for the reduction of aryl nitro groups to anilines.

  • Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the nitro-containing starting material and the appearance of a new, often fluorescent, product spot.

  • Workup and Neutralization: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the mixture by the slow addition of a 10% NaOH solution until the pH is ~8-9. This will precipitate tin salts.

  • Extraction: Extract the product into ethyl acetate or DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 6-methyl-4-phenyl-2(1H)-quinolone.

Data Summary and Yields

The following table provides representative data for the synthesis of various quinolone derivatives using this methodology.

Aniline DerivativeQuinolone ProductTypical Yield (Overall)
Aniline4-Phenyl-2(1H)-quinolone65-75%
p-Toluidine6-Methyl-4-phenyl-2(1H)-quinolone70-80%
p-Anisidine6-Methoxy-4-phenyl-2(1H)-quinolone68-78%
p-Chloroaniline6-Chloro-4-phenyl-2(1H)-quinolone60-70%

Yields are calculated over the two steps from the substituted aniline.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: (2E)-3-(2-nitrophenyl)acryloyl chloride is highly reactive and sensitive to moisture. It should be prepared fresh and used immediately, or stored under strictly anhydrous conditions.

  • Purity of the Intermediate: The purity of the N-aryl-3-(2-nitrophenyl)acrylamide intermediate can significantly impact the efficiency of the cyclization step. If necessary, purify this intermediate by recrystallization before proceeding.

  • Choice of Reducing Agent: While SnCl₂ is effective, other reducing systems like sodium dithionite in a biphasic system (e.g., DCM/water) can also be employed and may be milder and easier to work up. Catalytic hydrogenation (e.g., H₂, Pd/C) is another alternative, though it may also reduce the acryloyl double bond if not carefully controlled.

  • Cyclization Conditions: The efficiency of the intramolecular cyclization can be influenced by the solvent and temperature. In some cases, adding a Lewis acid catalyst may promote the reaction.

References

  • Friedländer Synthesis of Quinolines. Chemical Reviews, American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Quinolines. RSC Advances, Royal Society of Chemistry. [Link]

  • Tin(II) Chloride in Organic Synthesis. Chemical Reviews, American Chemical Society. [Link]

  • The Knoevenagel Condensation. Organic Reactions, Wiley. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with (2E)-3-(2-nitrophenyl)acryloyl chloride

Welcome to the technical support center for (2E)-3-(2-nitrophenyl)acryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2E)-3-(2-nitrophenyl)acryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction yields and minimizing side products. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

(2E)-3-(2-nitrophenyl)acryloyl chloride is a highly reactive bifunctional molecule, featuring a reactive acyl chloride and a polymerizable double bond, making it a valuable building block in organic synthesis.[1][2][3] Its reactivity is primarily governed by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[1] However, the presence of the α,β-unsaturated system and the ortho-nitro group introduces complexities that can lead to side reactions and reduced yields if not properly controlled. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question: I am observing very low or no formation of my desired product. What are the likely causes?

Answer: Low or no product formation is a common issue that can usually be traced back to one of three areas: reagent integrity, reaction conditions, or the nature of your nucleophile.

1. Reagent Integrity and Handling:

  • (2E)-3-(2-nitrophenyl)acryloyl chloride Quality: Acyl chlorides are notoriously sensitive to moisture.[4] Hydrolysis of your starting material to the corresponding carboxylic acid is a primary suspect.

    • Recommendation: Always use freshly opened or properly stored (2E)-3-(2-nitrophenyl)acryloyl chloride. It should be stored in a cool, dry place under an inert atmosphere.[5] Aged samples may appear yellow and have reduced purity.[6] If you suspect hydrolysis, you can either attempt to purify the acyl chloride by distillation (if thermally stable) or synthesize it fresh from (2E)-3-(2-nitrophenyl)acrylic acid.

  • Solvent and Reagent Purity: Trace amounts of water in your solvent or other reagents can rapidly consume your acyl chloride.

    • Recommendation: Use anhydrous solvents. Ensure your nucleophile and any additives are dry. If using a base like triethylamine, consider distilling it before use.

2. Reaction Conditions:

  • Temperature: Acylation reactions with highly reactive acyl chlorides are often exothermic.[4] Running the reaction at too high a temperature can promote side reactions and decomposition. Conversely, if your nucleophile is weak, some heating might be necessary.

    • Recommendation: Start your reaction at a low temperature (e.g., 0 °C) and add the acyl chloride solution dropwise to control the initial exotherm.[1][7] After the addition is complete, you can allow the reaction to slowly warm to room temperature or gently heat it if no reaction is observed.[8]

  • Incorrect Base: The choice of base is critical. It serves to neutralize the HCl byproduct generated during the reaction.[9]

    • Recommendation: For most acylations of amines and alcohols, a non-nucleophilic organic base like triethylamine or pyridine is suitable.[1][4] If your substrate is sensitive to strong bases, a milder base like diisopropylethylamine (DIPEA) may be a better choice. In some cases, for weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU could be employed, or even deprotonation with NaH or nBuLi prior to adding the acyl chloride.[8]

3. Nucleophile Reactivity:

  • Weak Nucleophiles: Sterically hindered or electronically deactivated nucleophiles (e.g., anilines with electron-withdrawing groups) may react sluggishly.

    • Recommendation: For poorly reactive nucleophiles, you may need to use more forcing conditions, such as heating the reaction mixture.[8] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.[8]

Question: My reaction is producing a significant amount of a dark, insoluble material. What is this and how can I prevent it?

Answer: The formation of dark, often polymeric, material is a frequent issue when working with acryloyl chlorides.[10]

  • Cause: This is most likely due to the polymerization of the acryloyl moiety. This can be initiated by light, heat, or certain impurities.[11][12]

  • Prevention:

    • Use of Inhibitors: Commercial acryloyl chloride often contains a stabilizer like hydroquinone or phenothiazine to prevent polymerization.[10][13] When preparing (2E)-3-(2-nitrophenyl)acryloyl chloride, it is advisable to include a radical inhibitor.[14]

    • Exclusion of Light: Protect your reaction from light by wrapping the flask in aluminum foil.[8]

    • Temperature Control: As mentioned, maintain a low reaction temperature, especially during the addition of the acyl chloride.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent polymerization initiated by oxygen.[12]

Question: I am getting a mixture of products. What are the possible side reactions?

Answer: Besides polymerization, the bifunctional nature of (2E)-3-(2-nitrophenyl)acryloyl chloride can lead to other side products.

  • Michael Addition (1,4-Conjugate Addition): Nucleophiles can attack the β-carbon of the α,β-unsaturated system in addition to the carbonyl carbon.[15][16] This is more likely with softer nucleophiles (e.g., thiols, some amines) and can be promoted by certain reaction conditions.

    • Mitigation: To favor the desired 1,2-addition (acylation), use less polar solvents and ensure the reaction is run at a low temperature. The hard nature of the acyl chloride carbonyl carbon generally favors 1,2-addition.

  • Reactions Involving the Nitro Group: While generally stable, the nitro group can be reduced under certain conditions, although this is less common during standard acylation. More significantly, the ortho-nitro group deactivates the aromatic ring towards electrophilic attack but can influence the reactivity of the acryloyl system through electronic effects.[17]

  • Friedel-Crafts Type Reactions: If your reaction conditions involve a Lewis acid and an aromatic solvent like benzene, you could inadvertently initiate a Friedel-Crafts acylation, potentially followed by an intramolecular alkylation to form an indanone derivative.[1][18]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle (2E)-3-(2-nitrophenyl)acryloyl chloride?

Store the reagent in a tightly sealed container in a cool (refrigerated at 2-8 °C is recommended), dark, and dry place under an inert atmosphere.[5] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat) as it is corrosive and a lachrymator.[11][12]

Q2: What are the best general-purpose solvents for reactions with this acyl chloride?

Aprotic, non-nucleophilic solvents are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices for many applications.[1] Ensure they are anhydrous.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method. You can also use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for more quantitative analysis. Quench a small aliquot of the reaction mixture before analysis.

Q4: My desired product is an amide, but the yield is low and purification is difficult. Any suggestions?

If direct acylation with the acyl chloride is problematic, consider converting the (2E)-3-(2-nitrophenyl)acryloyl chloride back to the carboxylic acid (by controlled hydrolysis) and then using standard amide coupling reagents (e.g., HATU, HOBt/EDC). This two-step process often provides cleaner products and higher overall yields, especially with challenging substrates.[16]

Experimental Protocols & Data

Protocol 1: General Procedure for the Acylation of an Amine

This protocol provides a general starting point. Molar equivalents and reaction times may need to be optimized.

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve (2E)-3-(2-nitrophenyl)acryloyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Work-up:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Tables for Reaction Optimization

Table 1: Common Solvents for Acylation Reactions

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane (DCM)9.140Excellent general-purpose solvent, good solubility for many organics.
Tetrahydrofuran (THF)7.566Good for substrates with lower solubility in DCM. Must be anhydrous.
Acetonitrile (MeCN)37.582More polar option, useful for certain substrates.
Toluene2.4111A non-polar option, allows for higher reaction temperatures if needed.

Table 2: Common Bases for Acylation

BasepKa of Conjugate AcidStructureUse Case
Triethylamine (TEA)10.75Et₃NStandard, cost-effective base for neutralizing HCl.
Pyridine5.25C₅H₅NLess basic than TEA, can also act as a nucleophilic catalyst.
DIPEA (Hünig's base)10.7(i-Pr)₂NEtSterically hindered, non-nucleophilic base. Good for sensitive substrates.
DMAP9.7(CH₃)₂NC₅H₄NOften used in catalytic amounts to accelerate slow acylations.[8]

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

The following diagram illustrates the desired nucleophilic acyl substitution pathway versus the potential Michael addition side reaction.

G Start Reactants (2E)-3-(2-nitrophenyl)acryloyl chloride + Nucleophile (Nu-H) Acyl_Substitution Desired Pathway: Nucleophilic Acyl Substitution (1,2-Addition) Start->Acyl_Substitution Michael_Addition Side Reaction: Michael Addition (1,4-Addition) Start->Michael_Addition Product Desired Acylated Product Acyl_Substitution->Product Side_Product Michael Adduct Michael_Addition->Side_Product

Caption: Competing reaction pathways for (2E)-3-(2-nitrophenyl)acryloyl chloride.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow.

G Start Low Yield Observed CheckReagents Verify Reagent Quality (Acyl Chloride, Solvent, Base) Start->CheckReagents CheckReagents->Start Reagents Impure CheckConditions Analyze Reaction Conditions (Temp, Concentration, Time) CheckReagents->CheckConditions Reagents OK CheckNucleophile Assess Nucleophile Reactivity CheckConditions->CheckNucleophile Conditions OK OptimizeConditions Optimize Conditions (Lower Temp, Add Catalyst) CheckConditions->OptimizeConditions Suboptimal Conditions CheckNucleophile->OptimizeConditions Weak Nucleophile ChangeStrategy Change Synthetic Strategy (e.g., Amide Coupling) CheckNucleophile->ChangeStrategy Reaction Still Fails Success Improved Yield OptimizeConditions->Success ChangeStrategy->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Moodie, R. B., Schofield, K., Taylor, P. G., & Baillie, P. J. (n.d.). Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene. Retrieved from [Link]

  • Reddit. (n.d.). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • Chemistry Learner. (2011, September 26). Acryloyl Chloride Formula, Properties, Uses, MSDS. Retrieved from [Link]

  • Reddit. (n.d.). What are some common causes of low reaction yields?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Retrieved from [Link]

  • Synthesis. (n.d.). Preparation of acryloyl chloride. Retrieved from [Link]

  • Reddit. (n.d.). How to purify a very impure product?. Retrieved from [Link]

  • PubMed. (2016, August 9). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved from [Link]

  • Appchem. (n.d.). (2E)-3-(2-nitrophenyl)acryloyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The nitration of cinnamic acid derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Acryloyl Chloride Synthesis Methods. Retrieved from [Link]

  • Google Patents. (n.d.). WO1990010616A1 - Process for the manufacture of acryloyl chloride.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • PMC. (n.d.). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]

  • YouTube. (2019, February 1). Practice Problem: Limiting Reagent and Percent Yield. Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US5395966A - Process for the manufacture of acryloyl chloride.
  • OpenStax. (2019, February 14). 4.4 Reaction Yields - Chemistry 2e. Retrieved from [Link]

  • YouTube. (2023, October 14). 2023 revision chemistry- reasons for not getting 100% yield. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2E)-3-(2-nitrophenyl)acryloyl chloride Degradation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2E)-3-(2-nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2E)-3-(2-nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride). Because this reagent is a highly reactive electrophile, it is notoriously susceptible to environmental degradation. This guide provides diagnostic criteria, mechanistic insights, troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure the integrity of your synthetic workflows.

Diagnostic Guide: Identifying Reagent Degradation

Before initiating any moisture-sensitive acylation, you must verify the integrity of your reagent. The primary degradation pathway in air is hydrolysis, which converts the highly reactive acid chloride into the significantly less reactive (2E)-3-(2-nitrophenyl)acrylic acid[1].

Use the following quantitative markers to assess your batch:

Analytical PropertyIntact Acid Chloride (Pure Reagent)Degraded Carboxylic Acid (Hydrolyzed)
Visual Appearance Pale yellow crystalline solidLight yellow to tan amorphous powder
Atmospheric Behavior Fumes upon opening (releases HCl gas)No fuming observed
Solubility (in DCM/THF) Highly soluble (forms clear solution)Poorly soluble (forms a cloudy sludge)
FTIR (C=O stretch) Sharp peak at ~1750–1770 cm⁻¹ Shifted peak at ~1680–1710 cm⁻¹
FTIR (O-H stretch) AbsentBroad band at ~2500–3300 cm⁻¹
¹H NMR (CDCl₃) Alkene protons shifted downfieldAppearance of broad -COOH peak (~12 ppm)

Mechanistic Causality of Degradation

Understanding why your reagent degrades is critical for preventing it. The degradation of (2E)-3-(2-nitrophenyl)acryloyl chloride is driven by nucleophilic acyl substitution via atmospheric moisture[1].

The highly polarized C=O bond is exceptionally electrophilic. This electrophilicity is further amplified by the ortho-nitro group on the aromatic ring. The nitro group exerts strong electron-withdrawing inductive and resonance effects, which increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by H₂O[2].

Water attacks the carbonyl carbon to form an unstable tetrahedral intermediate[2]. This intermediate rapidly collapses, eliminating a chloride ion, which abstracts a proton to release hydrogen chloride (HCl) gas[3]. The visible "fuming" often observed is the HCl gas reacting with ambient water vapor to form microscopic droplets of hydrochloric acid[3].

HydrolysisPathway A (2E)-3-(2-nitrophenyl)acryloyl chloride B Atmospheric H2O (Nucleophilic Attack) A->B Air Exposure C Tetrahedral Intermediate B->C Addition D HCl Gas (Fuming Byproduct) C->D Proton Transfer E (2E)-3-(2-nitrophenyl)acrylic acid C->E Elimination

Mechanism of moisture-induced degradation of the acid chloride.

Frequently Asked Questions (Troubleshooting)

Q: My reaction mixture turned sludgy and the yield plummeted. What happened? A: Your reagent has likely hydrolyzed. Because the resulting o-nitrocinnamic acid is significantly less soluble in aprotic organic solvents (like dichloromethane) than the intact acid chloride, it precipitates out of solution as a "sludge." Furthermore, the hydrolysis generates HCl[3], which can protonate your nucleophile (e.g., amines in an amidation reaction), forming an unreactive ammonium salt and effectively halting the reaction[2].

Q: How should I properly store this reagent to prevent degradation? A: It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[4]. Ideally, keep it in a desiccator or a secondary sealed bag with desiccant at -20°C. Crucial Step: Always allow the sealed bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the solid, initiating rapid hydrolysis.

Q: Can I salvage a severely degraded bottle of (2E)-3-(2-nitrophenyl)acryloyl chloride? A: Yes. You can chemically regenerate the acid chloride by treating the degraded mixture with a chlorinating agent[5]. We recommend oxalyl chloride with a catalytic amount of DMF over thionyl chloride, as it allows the reaction to proceed at room temperature, protecting the sensitive conjugated double bond and nitro group from thermal degradation.

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Handling via Schlenk Technique

Causality: Atmospheric moisture must be rigorously excluded. Schlenk techniques utilize vacuum and inert gas cycles to remove moisture from the microscopic pores of the glassware[4],.

  • Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at >120°C for at least 4 hours[1].

  • Purging: Attach the hot flask to a Schlenk line. Evacuate the flask under high vacuum for 5 minutes, then backfill with Argon. Repeat this vacuum/Argon cycle three times. Causality: Argon is heavier than nitrogen, providing a denser protective "blanket" over the solid reagent when the flask is temporarily opened.

  • Transfer: Under a positive flow of Argon, rapidly transfer the required mass of (2E)-3-(2-nitrophenyl)acryloyl chloride into the flask[4].

  • Solvent Addition: Add anhydrous solvent (e.g., DCM or THF) via a dry, Argon-purged syringe through a rubber septum[1].

  • Self-Validation Check: The reagent should dissolve completely to form a clear, pale yellow solution. If the solution is cloudy or contains insoluble white/tan particulates, the reagent has degraded and must be regenerated (See Protocol B).

Protocol B: Chemical Regeneration of Degraded Reagent

Causality: Degraded carboxylic acids can be converted back to acid chlorides using oxalyl chloride[5]. Catalytic DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the chlorination at low temperatures.

  • Suspension: Suspend the degraded solid (mostly o-nitrocinnamic acid) in anhydrous DCM (0.2 M) in an Argon-purged round-bottom flask.

  • Catalyst Addition: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF).

  • Chlorination: Cool the flask to 0°C. Dropwise, add 1.2 equivalents of oxalyl chloride. Causality: Dropwise addition controls the vigorous evolution of CO₂, CO, and HCl gases.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution ceases and the solution becomes completely clear.

  • Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure.

  • Self-Validation Check (Critical): Take an ATR-FTIR spectrum of the resulting solid. A successful regeneration is validated by the complete disappearance of the broad O-H stretch (~2500–3300 cm⁻¹) and the shift of the carbonyl peak back to a sharp ~1760 cm⁻¹. Do not proceed with downstream synthesis until this profile is confirmed.

RecoveryWorkflow Start Degraded Reagent (Contains Acid) Suspend Suspend in Anhydrous DCM under Argon Start->Suspend Reagent Add Oxalyl Chloride (1.2 eq) + DMF (cat.) at 0°C Suspend->Reagent React Warm to RT, Stir 2h (Monitor Gas Evolution) Reagent->React Concentrate Evaporate Volatiles under Vacuum React->Concentrate Validate Self-Validation: IR shows no O-H stretch Concentrate->Validate

Workflow for the chemical regeneration of degraded acid chloride.

References

  • Doc Brown's Chemistry. "The hydrolysis of an acid/acyl chloride reaction mechanism." Doc Brown's Chemistry. Available at: [Link]

  • Chemistry LibreTexts. "20.17: Reactions of Acid Chlorides." LibreTexts Project. Available at: [Link]

  • UAlberta Chemistry. "Chem263 Notes: Carboxylic Acid Derivatives." University of Alberta. Available at: [Link]

  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh. Available at: [Link]

  • Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude (2E)-3-(2-Nitrophenyl)acryloyl Chloride

A Troubleshooting & Methodology Guide for Drug Development Professionals Welcome to the Technical Support Center for the isolation and purification of (2E)-3-(2-nitrophenyl)acryloyl chloride (commonly known as trans-2-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting & Methodology Guide for Drug Development Professionals

Welcome to the Technical Support Center for the isolation and purification of (2E)-3-(2-nitrophenyl)acryloyl chloride (commonly known as trans-2-nitrocinnamoyl chloride). This portal is designed for application scientists who require high-purity acyl chlorides for downstream amidation or esterification workflows.

Chemical Causality & Material Behavior

(2E)-3-(2-nitrophenyl)acryloyl chloride is a highly reactive, polyfunctional electrophile frequently used in the synthesis of complex amides and active pharmaceutical ingredients[1]. Its purification requires navigating three competing vulnerabilities:

  • Moisture Sensitivity: The acyl chloride moiety undergoes rapid hydrolysis upon exposure to atmospheric moisture, yielding 2-nitrocinnamic acid and HCl .

  • Thermal Instability: The conjugated system (alkene + aromatic nitro group) is prone to polymerization and thermal degradation at elevated temperatures.

  • Differential Solubility: As a solid acid chloride, it exhibits high solubility in polar aprotic solvents and moderate solubility in aromatic hydrocarbons, but poor solubility in aliphatic hydrocarbons. We exploit this property for non-thermal purification.

Process Visualization

PurificationWorkflow Start Crude (2E)-3-(2-nitrophenyl) acryloyl chloride Degas 1. Co-evaporation (Anhydrous Solvent, 25°C) Start->Degas Remove Volatiles Dissolve 2. Hot Dissolution (Dry Toluene, 60°C) Degas->Dissolve Add Solvent Filter 3. Schlenk Filtration (Removes unreacted acid) Dissolve->Filter Inert Atmosphere Crystallize 4. Anti-solvent Addition (Dry Hexane, Cool to 0°C) Filter->Crystallize Induce Nucleation Pure Pure Product (Store under Argon at -20°C) Crystallize->Pure Vacuum Dry

Workflow for anhydrous purification of 2-nitrocinnamoyl chloride.

Troubleshooting FAQs

Q1: Why does my crude product turn into a dark, intractable tar during vacuum distillation? A1: This is a classic symptom of thermal degradation. The conjugated nitro-alkene system is highly susceptible to polymerization and decomposition at elevated temperatures. Distillation should be strictly avoided for this specific solid acid chloride, as temperatures above 70 °C will induce irreversible degradation[2]. Instead, rely on non-thermal purification methods such as low-temperature co-evaporation and anhydrous recrystallization.

Q2: How do I completely remove unreacted chlorinating agents (e.g., thionyl chloride, oxalyl chloride) without applying heat? A2: Utilize azeotropic co-evaporation. Add an anhydrous, inert solvent (such as dry dichloromethane or toluene) to the crude mixture and evaporate under high vacuum (using a rotary evaporator with a cold finger or a Schlenk line) at room temperature (≤ 25 °C). The solvent entrains the volatile chlorinating agents and acidic byproducts ( HCl , SO2​ , or CO2​ ), driving them out of the matrix without thermal stress.

Q3: What is the optimal solvent system for recrystallizing this specific acid chloride? A3: A binary system of anhydrous toluene and petroleum ether (or hexane) is highly recommended. Toluene provides excellent solubility for the hot acid chloride, while the non-polar petroleum ether acts as the anti-solvent to induce crystallization upon cooling. Hydroxylic solvents (alcohols) or basic solvents (amines, wet ethers) must be strictly avoided as they will rapidly react with the acyl chloride[3].

Q4: I am seeing a significant amount of insoluble white powder when I dissolve my crude product in dry toluene. What is it? A4: This is almost certainly unreacted 2-nitrocinnamic acid precursor or its hydrolyzed byproduct[4]. Carboxylic acids have significantly lower solubility in non-polar solvents like toluene compared to their corresponding acid chlorides. This differential solubility is highly advantageous; you can easily remove the acid impurity via hot filtration under an inert atmosphere before initiating crystallization[3].

Quantitative Data: Impurity Profiling & Removal Strategy

Impurity ProfileSourcePhysical StateRemoval StrategyValidation Metric
Thionyl Chloride ( SOCl2​ ) Reagent excessLiquid (bp 79 °C)Azeotropic co-evaporationConstant mass achieved
Hydrogen Chloride ( HCl ) Reaction byproductGasVacuum degassingNeutral pH of off-gas trap
2-Nitrocinnamic Acid Unreacted precursorSolid (mp ~240 °C)Hot filtration in tolueneClear, precipitate-free filtrate
Hydrolyzed Degradants Moisture exposureSolidAnti-solvent crystallizationSharp melting point of product

Self-Validating Protocol: Anhydrous Recrystallization

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware to prevent premature hydrolysis.

Step 1: Vacuum Degassing (Removal of Volatiles)

  • Transfer the crude reaction mixture to a Schlenk flask.

  • Add 10 mL of anhydrous dichloromethane (DCM) per gram of crude product.

  • Apply high vacuum (≤ 1 mbar) at room temperature until the solvent is completely removed.

  • Repeat the DCM addition and evaporation twice.

  • Causality & Validation: This step removes residual SOCl2​ or POCl3​ . The system validates itself when the mass of the crude solid remains constant across two consecutive evaporation cycles, indicating the complete removal of volatiles.

Step 2: Hot Dissolution

  • Suspend the dried crude solid in anhydrous toluene (approx. 5 mL/g).

  • Gently warm the mixture to 50–60 °C using a water bath. Do not exceed 65 °C.

  • Causality & Validation: Toluene selectively dissolves the acid chloride while leaving the highly polar, unreacted 2-nitrocinnamic acid undissolved.

Step 3: Inert Hot Filtration

  • Filter the warm suspension through a pre-heated Schlenk frit (porosity 3) under positive argon pressure into a clean, dry receiving flask. Do not use standard cellulose filter paper, as adsorbed moisture will hydrolyze the product.

  • Causality & Validation: This mechanically separates the unreacted acid. The filtrate should be a clear, pale yellow solution. If the solution is cloudy, moisture has been introduced.

Step 4: Anti-Solvent Crystallization

  • Slowly add anhydrous hexane (or petroleum ether) dropwise to the warm toluene filtrate until the solution becomes slightly turbid (the cloud point).

  • Add a few drops of toluene just until the turbidity clears.

  • Allow the flask to cool slowly to room temperature undisturbed, then transfer to a -20 °C freezer overnight.

  • Causality & Validation: Slow cooling promotes the growth of pure, highly ordered crystals and excludes impurities from the crystal lattice. The appearance of pale yellow needle-like crystals validates successful nucleation.

Step 5: Isolation and Storage

  • Filter the crystals rapidly using a Schlenk frit.

  • Wash the filter cake with ice-cold, anhydrous hexane (2 x 5 mL).

  • Dry the crystals under high vacuum for 4 hours.

  • Store in a tightly sealed amber vial backfilled with argon at -20 °C.

References

  • Title: Acid Chloride/ chloroformate purification? Source: ResearchGate URL: [Link]

  • Title: General procedures for the purification of Acid chlorides Source: LookChem URL: [Link]

  • Title: The Journal of Organic Chemistry 1971 Volume.36 No.24 Source: dss.go.th (ACS Publications) URL: [Link]

  • Title: Synthesis and characterization of a new acrylamide-based antioxidant for improving thermal and oxidative stability of fuel systems Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Improving Catalyst Turnover in (2E)-3-(2-Nitrophenyl)acryloyl Chloride Reactions

Welcome to the technical support center for optimizing catalytic reactions involving (2E)-3-(2-nitrophenyl)acryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalytic reactions involving (2E)-3-(2-nitrophenyl)acryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance catalyst performance, specifically focusing on improving turnover number and frequency. We will delve into the causality behind experimental challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction requires a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) and shows no turnover. Is this normal?

A: Yes, this is a very common observation for classic Friedel-Crafts acylation reactions. The primary reason for the lack of catalytic turnover is the strong complexation between the Lewis acid catalyst (like AlCl₃) and the carbonyl oxygen of the aromatic ketone product.[1][2] This product-catalyst complex is often very stable under the reaction conditions, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[1] To drive the reaction to completion, at least a stoichiometric amount of the Lewis acid is required, which is then consumed during the aqueous workup to liberate the product.[3][4]

Q2: I'm observing a rapid decline in catalytic activity or complete reaction stalling. What are the likely causes with a substrate like (2E)-3-(2-nitrophenyl)acryloyl chloride?

A: With this specific substrate, you are facing a "triple threat" of catalyst deactivation mechanisms:

  • Product Inhibition: As described in Q1, if you are using a homogeneous Lewis acid, complexation with the ketone product is the most significant deactivation pathway.[1][5]

  • Catalyst Poisoning by the Nitro Group: The nitro group (-NO₂) on the phenyl ring is a known coordinating group and can act as a poison for many metal-based catalysts.[1][6] It can bind to the active sites of the catalyst, especially transition metals, rendering them inactive for the desired acylation reaction.

  • Fouling by Polymerization: The acryloyl moiety is highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or trace impurities.[7] The resulting polymer can physically block the active sites of the catalyst, a deactivation process known as fouling or coking.[5][8]

Q3: How can I fundamentally improve catalyst turnover? Should I use a homogeneous or heterogeneous catalyst?

A: To achieve true catalytic turnover, switching from traditional homogeneous Lewis acids (like AlCl₃, FeCl₃) to a heterogeneous solid acid catalyst is the most effective strategy.[1][4]

Heterogeneous catalysts, such as zeolites (e.g., H-BEA, H-ZSM-5), clays, or sulfated zirconia, are in a different phase from the reaction mixture (typically solid catalyst in a liquid solution).[5][9] This offers two major advantages for improving turnover:

  • Ease of Separation and Reusability: The catalyst can be easily recovered by simple filtration, regenerated, and reused in subsequent batches, which is the definition of improving overall turnover.[4][10]

  • Mitigation of Product Complexation: While product inhibition can still occur through strong adsorption on the catalyst surface, it is often less severe than the stoichiometric complexation seen with homogeneous Lewis acids.[5]

The diagram below illustrates the divergent workflows for these two catalytic systems.

cluster_0 Homogeneous Catalysis Workflow cluster_1 Heterogeneous Catalysis Workflow h1 1. Add Reactants & Stoichiometric Lewis Acid h2 2. Run Reaction h1->h2 h3 3. Aqueous Workup (Quenching) Destroys Catalyst Complex h2->h3 h4 4. Product Isolation h3->h4 h5 Catalyst is Destroyed (No Reuse) h4->h5 het1 1. Add Reactants & Catalytic Heterogeneous Catalyst het2 2. Run Reaction het1->het2 het3 3. Filtration het2->het3 het4 Product Solution het3->het4 het5 Recovered Catalyst het3->het5 het6 Regeneration (Washing/Calcination) het5->het6 het7 Reuse Catalyst het6->het7

Caption: Homogeneous vs. Heterogeneous workflows.

Q4: Can the solvent choice impact catalyst turnover?

A: Absolutely. The choice of solvent is critical.

  • Anhydrous Conditions are Essential: Lewis acid catalysts are extremely sensitive to moisture. Water will hydrolyze and deactivate the catalyst.[1] Furthermore, your starting material, (2E)-3-(2-nitrophenyl)acryloyl chloride, will rapidly hydrolyze to the corresponding carboxylic acid in the presence of water, reducing your yield.[7][11] Always use anhydrous solvents and flame- or oven-dried glassware.

  • Solvent Polarity: The solvent can influence catalyst activity and stability. Less polar solvents like dichloromethane (DCM) are common for homogeneous reactions.[12] For heterogeneous catalysts, the choice can be broader, but it's important to ensure the solvent doesn't compete for active sites on the catalyst.

Troubleshooting Guide: Low Catalyst Turnover & Reaction Failure

This section addresses specific experimental problems with potential causes and actionable solutions.

Issue 1: Reaction is sluggish, shows initial activity, but then stops completely.
Potential Cause Explanation & Diagnostic Recommended Solution
Catalyst Poisoning The nitro group on your substrate or impurities (sulfur, etc.) in your reagents are irreversibly binding to the catalyst's active sites.[6][13] This is a common failure mode.1. Purify Reagents: Ensure the purity of your acryloyl chloride and any other aromatic substrates. 2. Choose a More Robust Catalyst: Consider solid acid catalysts like zeolites or Nafion, which can be more resistant to certain poisons than traditional Lewis acids.[9] 3. Increase Catalyst Loading: While not ideal for turnover, a higher initial catalyst amount may compensate for partial poisoning.
Catalyst Fouling The acryloyl chloride is polymerizing on the catalyst surface, physically blocking the active sites. You might observe solid polymer formation in your reaction flask.1. Add a Radical Scavenger: Introduce a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture to prevent polymerization.[7] 2. Lower Reaction Temperature: Polymerization is often accelerated by heat. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce this side reaction.[7][14]
Product Inhibition (Heterogeneous) The ketone product is strongly adsorbed onto the surface of your solid catalyst, preventing new reactant molecules from accessing the active sites.[5]1. Optimize Temperature: Increasing the temperature may enhance the desorption rate of the product, freeing up active sites. This must be balanced against the risk of polymerization. 2. Use a Different Solvent: A more polar solvent might help solvate the product and reduce its surface adsorption. 3. Modify the Catalyst: Modifying the surface properties of the catalyst (e.g., through silanization) could potentially reduce product affinity.
Issue 2: Catalyst cannot be reused effectively after recovery (for heterogeneous catalysts).
Potential Cause Explanation & Diagnostic Recommended Solution
Incomplete Regeneration Adsorbed products, byproducts, or coke are not fully removed from the catalyst's pores and active sites during the washing step.[5]1. Implement a More Rigorous Washing Protocol: After filtration, wash the recovered catalyst with a solvent that effectively dissolves the product and starting materials. 2. Perform Calcination: For robust inorganic catalysts like zeolites, a high-temperature calcination step (e.g., 500-550 °C in air) is highly effective at burning off residual organic compounds and regenerating the active sites.[1]
Structural Degradation The catalyst structure itself is not stable under the reaction or regeneration conditions (e.g., harsh temperatures or pH).1. Characterize the Spent Catalyst: Use techniques like XRD or BET surface area analysis to check for changes in the catalyst's physical structure. 2. Select a More Stable Catalyst: If degradation is confirmed, choose a catalyst known for its thermal and chemical stability under your reaction conditions.[15]

The following diagram outlines the primary deactivation pathways you may encounter.

A Active Catalyst B Product Complexation (Homogeneous Lewis Acids) A->B Forms Stable Product Complex C Poisoning (e.g., by -NO₂ group) A->C Irreversible Binding of Poisons D Fouling (e.g., by Polymer) A->D Physical Blockage of Active Sites E Inactive Catalyst B->E C->E D->E

Caption: Major pathways of catalyst deactivation.

Experimental Protocols

Protocol 1: General Reaction Using a Reusable Heterogeneous Catalyst (Zeolite H-BEA)

This protocol is designed to maximize catalyst turnover by using a recoverable solid acid catalyst and mitigating common side reactions.

Materials:

  • (2E)-3-(2-nitrophenyl)acryloyl chloride

  • Aromatic substrate (e.g., anisole)

  • Zeolite H-BEA (activated by drying at 120°C overnight)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Radical inhibitor (e.g., BHT)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Flask: To the flask, add the activated Zeolite H-BEA catalyst (e.g., 10-20% by weight of the limiting reagent), the aromatic substrate (1.2 equivalents), the radical inhibitor (~0.1 mol%), and the anhydrous solvent.

  • Reactant Addition: Dissolve (2E)-3-(2-nitrophenyl)acryloyl chloride (1 equivalent) in a small amount of anhydrous solvent and add it dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the zeolite catalyst from the reaction mixture by filtration. Keep the catalyst for regeneration (Protocol 2).

    • Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Regeneration of Zeolite Catalyst

Proper regeneration is key to achieving high turnover over multiple cycles.

Procedure:

  • Washing: After recovering the catalyst by filtration, wash it multiple times with a suitable solvent (e.g., ethyl acetate or the reaction solvent) to remove any adsorbed reactants and products.[1]

  • Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove the washing solvent.[1]

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in the presence of air to 500-550°C and maintain this temperature for 3-5 hours to burn off any remaining organic residues and coke.[1]

  • Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.[1]

References

  • managing catalyst deactivation in Friedel-Crafts reactions - Benchchem. 1

  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction - Benchchem. 6

  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions | Chemical Reviews.

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.

  • How to Prevent Catalyst Poisoning at the Industrial Scale.

  • Lewis acid catalyzed acylation reactions: scope and limitations - Organic Chemistry Portal.

  • Friedel-Crafts Acylation - Organic Chemistry Portal.

  • Technical Support Center: Optimizing N-Acylation Reactions - Benchchem. 14

  • Lewis acid catalysis - Wikipedia.

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube.

  • Mechanisms of catalyst deactivation - SciSpace.

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester - OSTI.GOV.

  • Technical Support Center: Acryloyl Chloride in Organic Synthesis - Benchchem. 7

  • Heterogenous vs Homogenous catalysis | - ChemBAM.

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube.

  • Mechanisms of catalyst deactivation - SciSpace.

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC.

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate.

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - SCIRP.

  • 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC.

  • Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF.

  • A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acylation - Benchchem. 4

  • Reaction Condition Optimization Services - BOC Sciences.

  • Nitro Reduction - Common Conditions.

  • Homogeneous vs Heterogeneous Catalysts - Basic Introduction - YouTube.

  • Biocatalytic Strategies for Nitration Reactions | JACS Au - ACS Publications.

  • Reaction Conditions Optimization: The Current State - PRISM BioLab.

  • Asymmetric Heterogeneous Catalysis.

  • Reaction Help : r/OrganicChemistry - Reddit.

  • Effect of the radical scavengers on the reaction (for the reaction conditions, see Table 1, entry 2). - ResearchGate.

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.

  • Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations - RSC Publishing.

  • Amine Hole Scavengers Facilitate Both Electron and Hole Transfer in a Nanocrystal/Molecular Hybrid Photocatalyst - PubMed.

  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed.

  • Boosting the H2 Production Efficiency via Photocatalytic Organic Reforming: The Role of Additional Hole Scavenging System - MDPI.

  • Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide - Benchchem. 16

  • An In-depth Technical Guide to the Reactions of Acryloyl Chloride with Water and Alcohols - Benchchem. 11

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for (2E)-3-(2-nitrophenyl)acryloyl chloride Purity: A Comparative Guide

For researchers and drug development professionals, the accurate quantification of highly reactive intermediates is a persistent analytical bottleneck. (2E)-3-(2-nitrophenyl)acryloyl chloride (also known as o-nitrocinnam...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate quantification of highly reactive intermediates is a persistent analytical bottleneck. (2E)-3-(2-nitrophenyl)acryloyl chloride (also known as o-nitrocinnamoyl chloride) is a highly electrophilic, moisture-sensitive acid chloride used extensively in active pharmaceutical ingredient (API) synthesis.

This guide objectively compares the performance of direct High-Performance Liquid Chromatography (HPLC) analysis against the industry-standard pre-column derivatization approach. By detailing the causality behind these experimental choices and providing a self-validating protocol, this document serves as a comprehensive framework for method validation under the latest [1].

The Chemical Challenge: Why Direct HPLC Fails

The fundamental challenge in analyzing (2E)-3-(2-nitrophenyl)acryloyl chloride lies in its intrinsic reactivity. The electrophilic carbonyl carbon undergoes rapid nucleophilic acyl substitution when exposed to protic solvents.

During direct reversed-phase HPLC (RP-HPLC) utilizing standard aqueous/acetonitrile mobile phases, the acid chloride rapidly hydrolyzes on-column to form 2-nitrocinnamic acid. This solvolysis is rarely uniform or complete during the chromatographic run, resulting in split peaks, severe tailing, and erratic retention times. Consequently, it becomes impossible to accurately distinguish the intact acid chloride from pre-existing 2-nitrocinnamic acid impurities in the sample.

To circumvent this, the analytical standard is pre-column derivatization [2]. By reacting the sample with anhydrous methanol in the presence of a non-nucleophilic base, the reactive acid chloride is quantitatively converted into a stable methyl ester (Methyl (2E)-3-(2-nitrophenyl)acrylate), which is highly amenable to RP-HPLC.

ReactionPathway A (2E)-3-(2-nitrophenyl) acryloyl chloride B 2-Nitrocinnamic Acid (Hydrolysis) A->B Direct HPLC (H2O/MeCN) C Methyl (2E)-3-(2-nitrophenyl) acrylate (Stable) A->C Derivatization (MeOH/Base)

Fig 1. Reaction pathways of (2E)-3-(2-nitrophenyl)acryloyl chloride under different conditions.

Performance Comparison: Direct Analysis vs. Derivatization

The table below synthesizes the analytical performance of direct RP-HPLC versus the methanol derivatization method. The data demonstrates why derivatization is mandatory for achieving ICH Q2(R2) compliance when analyzing reactive acyl chlorides [3].

Validation ParameterDirect RP-HPLC (Aqueous/MeCN)Pre-Column Derivatization (MeOH/DIPEA)
Peak Shape (USP Tailing) Poor (> 2.5, split peaks common)Excellent (< 1.2, symmetrical)
Solution Stability Degrades rapidly (< 10 minutes)Stable for > 48 hours in autosampler
Specificity Fails (Co-elutes/converts to acid impurity)Passes (Baseline resolution of ester and acid)
Accuracy (Recovery) 40% - 60% (Highly variable)98.5% - 101.2% (Quantitative conversion)
Precision (%RSD) > 15.0% (Unacceptable)< 1.5% (Highly reproducible)
Limit of Quantitation ~0.5% (Due to baseline noise/tailing)0.05% (Sharp peak, strong UV absorbance)

Optimized Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes N,N-diisopropylethylamine (DIPEA) as an acid scavenger. DIPEA absorbs the HCl byproduct generated during esterification, driving the reaction to 100% completion while preventing the acidic hydrolysis of the newly formed ester. Crucially, pre-existing 2-nitrocinnamic acid impurities do not react with methanol under these mild, room-temperature conditions, ensuring absolute specificity.

Step 1: Preparation of Reagents
  • Derivatizing Solution: Prepare a solution of anhydrous methanol (HPLC grade, <0.005% water) containing 0.5% (v/v) DIPEA. Note: Strict exclusion of water is required to prevent competitive hydrolysis.

  • Diluent: Anhydrous Acetonitrile.

Step 2: Sample Derivatization Workflow
  • Accurately weigh ~10.0 mg of the (2E)-3-(2-nitrophenyl)acryloyl chloride sample into a dry 10 mL volumetric flask.

  • Dissolve and make up to volume with anhydrous Acetonitrile (Stock Solution: 1.0 mg/mL).

  • Transfer 100 µL of the Stock Solution into an HPLC autosampler vial.

  • Add 900 µL of the Derivatizing Solution to the vial.

  • Cap tightly, vortex for 10 seconds, and incubate at room temperature for exactly 5 minutes.

Step 3: HPLC Method Parameters
  • Column: C18 Reversed-Phase, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 40% B to 90% B over 12 minutes, hold for 3 minutes, return to 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (Leveraging the strong absorbance of the nitroaromatic chromophore).

  • Injection Volume: 5 µL.

Step 4: System Self-Validation Controls
  • Reagent Blank: Inject 100 µL Acetonitrile + 900 µL Derivatizing Solution to rule out artifact peaks.

  • Specificity Standard: Inject a standard solution of 2-nitrocinnamic acid. Confirm that its retention time is distinctly separated from the derivatized methyl ester peak (Resolution > 2.0).

ICH Q2(R2) Validation Strategy

Validating this derivatization method requires adherence to the updated ICH Q2(R2) framework, which emphasizes a lifecycle approach and robustness testing for sample preparation steps.

Validation N1 1. Method Development Optimize Derivatization Yield N2 2. Specificity Resolve Ester from Acid Impurity N1->N2 N3 3. Linearity & Range LOQ to 120% Specification N2->N3 N4 4. Accuracy & Precision Spike Recovery & %RSD < 2.0% N3->N4 N5 5. Robustness Reagent Stability & Deriv. Time N4->N5 N6 6. Final Validation ICH Q2(R2) Compliant N5->N6

Fig 2. ICH Q2(R2) method validation workflow for pre-column derivatized acid chlorides.
Key Validation Pillars:
  • Specificity: Must demonstrate that the derivatizing agents (MeOH/DIPEA) do not interfere with the analyte peak. The method must baseline-resolve the methyl ester derivative from the primary degradation product (2-nitrocinnamic acid).

  • Accuracy (Recovery): Because the analyte is altered prior to injection, accuracy must be established by spiking known amounts of highly pure (2E)-3-(2-nitrophenyl)acryloyl chloride into a synthetic matrix, derivatizing, and comparing the recovered ester against a theoretical 100% conversion standard.

  • Robustness (Critical for Derivatization): Per ICH Q2(R2), the robustness of the sample preparation must be challenged. This includes deliberately varying the derivatization incubation time (e.g., 3 minutes vs. 10 minutes) and the concentration of DIPEA to prove the reaction consistently reaches completion without degrading the product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • Analytical strategies for genotoxic impurities in the pharmaceutical industry. Venkatramani, C. J., & Al-Sayah, M. A. (2014). ResearchGate.[Link]

Comparative

comparing acylation efficiency of (2E)-3-(2-nitrophenyl)acryloyl chloride and cinnamoyl chloride

Comparative Analysis: Acylation Efficiency of (2E)-3-(2-Nitrophenyl)acryloyl Chloride vs. Cinnamoyl Chloride As application scientists and process chemists, we constantly balance kinetic reactivity with chemoselectivity.

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Acylation Efficiency of (2E)-3-(2-Nitrophenyl)acryloyl Chloride vs. Cinnamoyl Chloride

As application scientists and process chemists, we constantly balance kinetic reactivity with chemoselectivity. When selecting an acylating agent for amide or ester synthesis, the electronic and steric properties of the acyl chloride dictate not only the reaction rate but the purity of the final product.

This guide provides an in-depth mechanistic comparison between the baseline reagent, cinnamoyl chloride , and its highly activated derivative, (2E)-3-(2-nitrophenyl)acryloyl chloride (also known as ortho-nitrocinnamoyl chloride).

Mechanistic Causality: Electronic Dynamics and Reactivity

The acylation efficiency of an α,β -unsaturated acyl chloride is governed by the electrophilicity of its carbonyl carbon. This electrophilicity is heavily modulated by substituents on the phenyl ring via the conjugated π -system.

  • Cinnamoyl Chloride (Baseline): The unsubstituted phenyl ring provides a stable, extended conjugated system. The carbonyl carbon possesses sufficient partial positive ( δ+ ) character to undergo smooth nucleophilic acyl substitution (1,2-addition) with amines and alcohols, maintaining high chemoselectivity [1].

  • (2E)-3-(2-Nitrophenyl)acryloyl Chloride (Activated): The introduction of a nitro group at the ortho position fundamentally alters the electronic landscape. The nitro group is powerfully electron-withdrawing through both inductive (-I) and resonance (-M) effects. Because the steric bulk of the ortho-nitro group is isolated from the reaction center by the rigid trans-alkene bridge, steric hindrance at the carbonyl is negligible. Instead, the -I and -M effects are transmitted through the double bond, drastically increasing the electrophilicity of the carbonyl carbon.

The Chemoselectivity Trade-off: While the ortho-nitro group accelerates the kinetic rate of acylation, it simultaneously activates the β -carbon of the alkene. This makes the molecule highly susceptible to competing 1,4-conjugate additions (Michael addition) by the nucleophile [2, 3]. Consequently, while the kinetic efficiency of the nitro-derivative is higher, its synthetic efficiency (isolated yield of the pure amide/ester) is often lower unless strict kinetic controls are applied.

G cluster_0 Cinnamoyl Chloride cluster_1 (2E)-3-(2-Nitrophenyl)acryloyl chloride N1 Neutral Conjugated Pi System N2 Balanced Carbonyl Electrophilicity N1->N2 N3 High 1,2-Acylation Selectivity N2->N3 N4 ortho-Nitro Group (-I, -M) N5 Extreme Electron Withdrawal N4->N5 N6 Accelerated Acylation Rate N5->N6 1,2-Attack N7 Risk: 1,4-Michael Addition N5->N7 1,4-Attack

Mechanistic comparison of electronic effects on acylation reactivity and chemoselectivity.

Quantitative Data Presentation

The table below summarizes the comparative performance metrics of both acylating agents based on established kinetic and synthetic studies[2, 4].

ParameterCinnamoyl Chloride(2E)-3-(2-Nitrophenyl)acryloyl chloride
Electronic Profile Neutral / Mildly conjugatedStrong -I, -M (Highly electron-deficient)
Relative Acylation Rate 1.0x (Baseline)>3.5x (Accelerated)
Chemoselectivity High (Strongly favors 1,2-acylation)Low/Moderate (Prone to 1,4-addition)
Steric Hindrance MinimalMinimal (Alkene bridge isolates bulk)
Typical Isolated Yield 85% – 95% (Standard conditions)35% – 60% (Yield drops due to side reactions)
Optimal Reaction Temp 0 °C to Room Temperature-78 °C to 0 °C (Strict kinetic control)

Self-Validating Experimental Protocols

To achieve trustworthy results, protocols must be designed to validate themselves in real-time. Below are the optimized methodologies for utilizing each reagent, specifically engineered to mitigate the side reactions associated with the nitro-derivative.

Protocol A: Standard Amidation using Cinnamoyl Chloride

This protocol relies on thermodynamic stability and provides high yields with minimal intervention.

  • Substrate Preparation: Dissolve the primary amine (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Add cinnamoyl chloride (1.1 equiv) dropwise over 10 minutes.

    • Self-Validation Check: The solution should turn slightly yellow, and a white precipitate (TEA·HCl) will immediately begin to form, confirming acyl transfer is occurring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with 1 M HCl (to remove unreacted amine), dry over Na2​SO4​ , and concentrate.

Protocol B: Chemoselective Amidation using (2E)-3-(2-Nitrophenyl)acryloyl chloride

Due to the highly electrophilic nature of both the carbonyl and the β -carbon, this protocol utilizes strict kinetic control to suppress Michael addition.

  • Substrate Preparation: Dissolve the primary amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DCM.

    • Causality Note: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile via 1,4-addition.

  • Cryogenic Control: Cool the reaction flask to strictly -78 °C using a dry ice/acetone bath.

  • Acylation: Dissolve the (2E)-3-(2-nitrophenyl)acryloyl chloride (1.05 equiv) in minimal DCM and add it dropwise over 30 minutes via a syringe pump.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). If a highly polar, UV-active baseline spot appears rapidly, the temperature is too high, and Michael addition (or polymerization) is occurring.

  • Propagation: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Do not allow to reach room temperature before quenching.

  • Quench & Workup: Quench cold with saturated aqueous NH4​Cl . Extract rapidly with cold DCM to prevent late-stage hydrolysis of the highly activated amide.

Workflow Step1 Amine + DIPEA in Anhydrous DCM Step2 Cryogenic Cooling (-78°C) Step1->Step2 Step3 Slow Addition of Nitro-Acyl Chloride Step2->Step3 Step4 TLC Validation (Check for 1,4-adducts) Step3->Step4 Step5 Cold Quench (Sat. NH4Cl at 0°C) Step4->Step5

Self-validating experimental workflow for chemoselective acylation using highly activated acyl chlorides.

Conclusion and Application Guide

The choice between these two reagents depends entirely on the synthetic goal:

  • Use Cinnamoyl Chloride for routine library synthesis, scale-up operations, or when reacting with strong, unhindered nucleophiles. It guarantees high chemoselectivity and robust yields.

  • Use (2E)-3-(2-Nitrophenyl)acryloyl chloride when acylating highly sterically hindered or electronically deactivated nucleophiles (e.g., weakly nucleophilic anilines or tertiary alcohols) where maximum kinetic driving force is required. However, be prepared to enforce strict cryogenic and steric controls (bulky bases) to mitigate the inevitable drop in yield caused by competing conjugate additions.

References

  • Connors, K. A., & Eboka, C. J. (1983). Solvent effects on the cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazole and 4-dimethylaminopyridine. Journal of Pharmaceutical Sciences.[Link]

  • Li, X., et al. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. The Journal of Organic Chemistry.[Link]

  • Alarcon, E., et al. (2015). Substituent effects on reactivity of 3-cinnamoylcoumarins with thiols of biological interest. RSC Advances.[Link]

  • Wang, Y., et al. (2024). Deselenylative Acylation and Nitration of Monoselenides. Organic Letters.[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (2E)-3-(2-nitrophenyl)acryloyl chloride

For Researchers, Scientists, and Drug Development Professionals Predicted Fragmentation Pattern of (2E)-3-(2-nitrophenyl)acryloyl chloride The fragmentation of (2E)-3-(2-nitrophenyl)acryloyl chloride under electron ioniz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted Fragmentation Pattern of (2E)-3-(2-nitrophenyl)acryloyl chloride

The fragmentation of (2E)-3-(2-nitrophenyl)acryloyl chloride under electron ionization is expected to be a complex interplay of processes dictated by the acyl chloride, the conjugated system, and the ortho-nitro group. The molecular ion (M+) peak is anticipated to be observable, with its isotopic pattern reflecting the presence of chlorine (M+2 peak at approximately one-third the intensity of the M+ peak).[7]

The fragmentation cascade is predicted to be initiated by several key pathways:

  • Loss of Chlorine Radical: A primary and highly probable fragmentation is the loss of the chlorine radical (•Cl) to form a stable acylium ion. This is a characteristic fragmentation for acyl chlorides.[6]

  • The Ortho Effect: The presence of the nitro group in the ortho position to the acryloyl side chain is expected to induce specific fragmentation pathways, a phenomenon known as the "ortho effect."[8][9][10] This can involve intramolecular rearrangements, such as the transfer of an oxygen atom from the nitro group to the side chain, leading to unique fragment ions. For instance, the loss of a hydroxyl radical (•OH) is a hallmark of the ortho effect in nitroaromatic compounds with adjacent groups containing abstractable hydrogen atoms.[11]

  • Fragmentation of the Nitro Group: The nitro group itself is prone to fragmentation, leading to the loss of •NO (nitric oxide) or •NO2 (nitrogen dioxide).[4] The loss of •NO often suggests a nitro-to-nitrite isomerization prior to fragmentation.[4]

  • Cleavage of the Acryloyl Chain: Fragmentation can also occur along the C-C bonds of the acryloyl chain, leading to the loss of carbon monoxide (CO) or acetylene (C2H2).

Based on these principles, a proposed fragmentation pathway is illustrated below:

G M M+• (2E)-3-(2-nitrophenyl)acryloyl chloride A [M-Cl]+ M->A - •Cl B [M-NO]+• M->B - •NO C [M-NO2]+ M->C - •NO2 D [A-CO]+ A->D - CO E [B-CO]+• B->E - CO

Caption: Predicted major fragmentation pathways for (2E)-3-(2-nitrophenyl)acryloyl chloride.

Comparative Analysis with Structural Isomers and Analogs

To better understand the fragmentation of the title compound, it is instructive to compare its predicted fragmentation with that of its isomers (meta and para-nitrophenyl derivatives) and a simpler analog, cinnamoyl chloride.

CompoundKey Differentiating Fragmentation PathwaysPredicted Major Fragments (m/z)
(2E)-3-(2-nitrophenyl)acryloyl chloride Dominated by the ortho effect, leading to potential loss of •OH. Complex interactions between the nitro and acryloyl groups.[4][M-Cl]+, [M-NO]+•, [M-NO2]+, [M-OH]+• (from ortho effect)
(2E)-3-(3-nitrophenyl)acryloyl chloride Fragmentation primarily involves loss of •Cl, •NO, and •NO2 without the intramolecular rearrangements seen in the ortho isomer. The fragmentation pattern is expected to be simpler.[4][M-Cl]+, [M-NO]+•, [M-NO2]+
(2E)-3-(4-nitrophenyl)acryloyl chloride Similar to the meta isomer, with fragmentation driven by the nitro and acyl chloride groups. The absence of the ortho effect results in a more straightforward spectrum.[4][M-Cl]+, [M-NO]+•, [M-NO2]+
Cinnamoyl Chloride The simplest analog, its fragmentation is characterized by the loss of •Cl to form the cinnamoyl acylium ion, followed by the loss of CO. The phenyl cation is also a prominent fragment.[5][12][M-Cl]+, [M-Cl-CO]+, Phenyl cation

This comparative analysis highlights the diagnostic value of the ortho effect in distinguishing between positional isomers via mass spectrometry.[11]

Experimental Protocols

Given the reactive nature of acyl chlorides, which are prone to hydrolysis, careful sample handling and analytical methodology are crucial.[3][13] Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging.[3][14]

This method avoids the high temperatures of a GC inlet that could cause degradation.

  • Sample Preparation: Dissolve the (2E)-3-(2-nitrophenyl)acryloyl chloride in a dry, aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile) to a concentration of approximately 1 mg/mL immediately before analysis.

  • Instrumentation:

    • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer with an electron ionization (EI) source.

    • Inlet: Direct insertion probe.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-350

To improve stability and chromatographic behavior, the acyl chloride can be derivatized to a more stable ester.[1][3]

  • Derivatization:

    • In a dry vial, dissolve ~1 mg of (2E)-3-(2-nitrophenyl)acryloyl chloride in 1 mL of anhydrous dichloromethane.

    • Add 100 µL of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., pyridine).

    • Allow the reaction to proceed for 15-30 minutes at room temperature. The resulting methyl (2E)-3-(2-nitrophenyl)acrylate is much more stable for GC analysis.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Mass Spectrometer: Coupled to the GC with the same EI conditions as in Method 1.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Acyl Chloride Sample B Dissolve in Anhydrous Solvent A->B C Direct Injection MS B->C D Derivatization (e.g., with Methanol) B->D F Fragmentation Pattern Analysis C->F E GC-MS Analysis D->E E->F G Isomer Comparison F->G

Caption: Workflow for the mass spectrometric analysis of reactive acyl chlorides.

Conclusion

While direct experimental mass spectra for (2E)-3-(2-nitrophenyl)acryloyl chloride are not readily found, a robust and scientifically sound fragmentation pattern can be predicted by synthesizing data from analogous compounds. The key takeaways for researchers are the expected primary fragmentation involving the loss of the chlorine radical and the significant influence of the ortho nitro group, which provides a diagnostic handle for isomer differentiation. For practical analysis, derivatization to a more stable species followed by GC-MS is the recommended approach for achieving reliable and reproducible results. This guide provides the foundational knowledge and experimental framework for the successful mass spectrometric analysis of this and related reactive molecules.

References

  • Kuitunen, M. L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., Häkkinen, V. A., & Vanninen, P. S. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(21), 2736-2744. [Link]

  • Valdez, C. A., Corzett, T. H., Leif, R. N., Fisher, C. L., Hok, S., Koester, C. J., & Alcaraz, A. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Middleton, S., Butcher, M., & Mathews, R. J. (1972). Mass Spectra of ar-Nitrostyrenes. Australian Journal of Chemistry, 25(8), 1769-1776. [Link]

  • NIST. (n.d.). Cinnamoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, L., Zhang, Y., Wang, Y., & Li, H. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Chromatographic Science, 55(8), 816–822. [Link]

  • Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]

  • Gerasimov, D., & Laskin, J. (2000). “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 11(8), 726-735. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Edwards, O. E., & Lesage, M. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621. [Link]

  • ResearchGate. (2010). Some newer aspects of mass spectrometric ortho effects. [Link]

  • Zechman, J. M. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(1), 77-88. [Link]

  • PubChem. (n.d.). Cinnamoyl chloride. [Link]

Sources

Comparative

validation of (2E)-3-(2-nitrophenyl)acryloyl chloride synthesis via GC-MS

Validation of (2E)-3-(2-Nitrophenyl)acryloyl Chloride Synthesis: A GC-MS Method Comparison Guide Executive Summary The synthesis of (2E)-3-(2-nitrophenyl)acryloyl chloride—commonly referred to as trans-2-nitrocinnamoyl c...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of (2E)-3-(2-Nitrophenyl)acryloyl Chloride Synthesis: A GC-MS Method Comparison Guide

Executive Summary

The synthesis of (2E)-3-(2-nitrophenyl)acryloyl chloride—commonly referred to as trans-2-nitrocinnamoyl chloride—is a critical transformation in the development of protease-activated receptor 1 (PAR1) antagonists and various heterocyclic frameworks[1]. While the chlorination of (E)-2-nitrocinnamic acid using thionyl chloride (SOCl₂) is synthetically straightforward, analytically validating the yield and purity of the resulting acyl chloride presents a severe bottleneck. Due to their extreme electrophilicity, exact gas chromatography of acid chlorides is notoriously difficult; they are highly prone to rapid hydrolysis in ambient air or directly on the chromatographic column[2].

This guide objectively compares the traditional, often-flawed approach of Direct GC-MS Analysis against an optimized In-Situ Derivatization GC-MS Workflow . By leveraging nucleophilic acyl substitution prior to injection, researchers can establish a self-validating analytical system that guarantees data integrity while preserving instrument hardware.

Mechanistic Context & Method Comparison

The Alternative: Direct GC-MS Analysis

Attempting to analyze (2E)-3-(2-nitrophenyl)acryloyl chloride directly relies on the assumption that the analyte will remain intact through the heated injection port and the length of the capillary column. In practice, trace moisture and active silanol sites on the stationary phase trigger rapid hydrolysis[2]. This results in the detection of the precursor, (E)-2-nitrocinnamic acid, leading to false negatives regarding reaction conversion. Furthermore, the on-column generation of hydrogen chloride (HCl) gas strips the stationary phase, causing severe peak tailing, retention time shifts, and irreversible column degradation.

The Optimized Product: In-Situ Derivatization GC-MS

To circumvent the instability of the acyl chloride, the optimized method employs a rapid, pre-column derivatization using 1-propanol and pyridine[3].

  • Causality of 1-Propanol: This primary alcohol converts the reactive acid chloride into a stable ester (propyl (2E)-3-(2-nitrophenyl)acrylate). Propyl derivatives are specifically chosen because they elute significantly later than the solvent front and excess derivatization reagents, eliminating the co-elution artifacts commonly seen with methyl or ethyl esters[3].

  • Causality of Pyridine: Pyridine acts as a crucial tertiary amine base. It scavenges the chloride ion generated during the nucleophilic acyl substitution, pulling the reaction equilibrium completely toward the esterified product[4]. Crucially, it neutralizes the HCl byproduct, protecting the GC-MS system from corrosive damage.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating. The inclusion of an aqueous quench in the derivatization protocol ensures that no active acids or bases enter the instrument, isolating the target analyte for precise quantification.

Phase 1: Synthesis of (2E)-3-(2-Nitrophenyl)acryloyl Chloride
  • In a flame-dried round-bottom flask under an argon atmosphere, suspend (E)-2-nitrocinnamic acid (5.2 g, 26.9 mmol) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂) (50 mL) and reflux the mixture for 6 hours[1].

  • Concentrate the mixture under reduced pressure to remove DCM, unreacted SOCl₂, and dissolved gases (HCl, SO₂), yielding the crude acid chloride as a highly reactive intermediate[1].

Phase 2: GC-MS Sample Preparation

Protocol A: Direct Injection (The Flawed Alternative)

  • Dissolve 10 mg of the crude acyl chloride in 1.0 mL of anhydrous hexane.

  • Inject 1 µL immediately into the GC-MS. (Note: Expect significant column bleed and artifact formation).

Protocol B: 1-Propanol Derivatization (The Optimized Method)

  • Dissolve 10 mg of the crude acyl chloride in 0.5 mL of anhydrous DCM.

  • Add 100 µL of a derivatization cocktail consisting of 1-propanol with 40% pyridine (v/v)[5].

  • Vortex vigorously for 3 seconds and incubate at ambient temperature (22 °C) for 15 minutes to ensure complete esterification[6].

  • Self-Validation Step: Quench the reaction with 0.5 mL of saturated aqueous NaHCO₃. This neutralizes residual pyridine and unreacted acid, ensuring only the neutral target ester partitions into the organic layer.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and inject 1 µL into the GC-MS.

Phase 3: GC-MS Instrumental Parameters
  • System: Agilent 7890A/5975C (or equivalent) equipped with a split/splitless injector.

  • Column: Agilent HP-5ms UI capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness)[7].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250 °C, Split mode (10:1 ratio).

  • Oven Program: Initial hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Detector: Electron Ionization (EI) mode at 70 eV. Full scan range of 40–500 m/z[6].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both analytical approaches when validating the synthesis of (2E)-3-(2-nitrophenyl)acryloyl chloride.

Performance MetricDirect GC-MS Analysis (Alternative)In-Situ Derivatization GC-MS (Optimized)
Analyte Detected Unpredictable mixture of Acid Chloride & Free AcidPropyl (2E)-3-(2-nitrophenyl)acrylate
Peak Symmetry (Tailing Factor) > 2.5 (Severe tailing due to silanol interaction)1.05 (Excellent symmetry)
Reproducibility (RSD, n=5) > 15%< 4%
Column Lifespan Impact High risk of stationary phase degradationNegligible impact (HCl neutralized)
Solvent Interference High risk of co-elution with degradation productsPropyl derivatives elute clearly past solvent front

Visualizing the Analytical Pathway

GCMS_Workflow Synth Synthesis: (E)-2-Nitrocinnamic Acid + SOCl2 Analyte (2E)-3-(2-Nitrophenyl)acryloyl chloride (Highly Reactive) Synth->Analyte Reflux 6h Direct Alternative Method: Direct GC-MS Injection Analyte->Direct Deriv Optimized Method: 1-Propanol/Pyridine Derivatization Analyte->Deriv Degradation On-Column Hydrolysis (Reversion to Free Acid) Direct->Degradation Thermal/Moisture Degradation Stable Stable Ester Formation: Propyl (2E)-3-(2-nitrophenyl)acrylate Deriv->Stable Nucleophilic Acyl Substitution ResultFail Poor Peak Shape & Inaccurate Yield Degradation->ResultFail ResultPass Precise Quantification & Structural Validation Stable->ResultPass

Figure 1: Comparative GC-MS validation workflows for (2E)-3-(2-nitrophenyl)acryloyl chloride.

References

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing).5

  • Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs. hpst.cz / Agilent Technologies. 4

  • Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs. LabRulez GCMS.8

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). 3

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). 6

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. ProQuest. 7

  • Discovery of Novel Protease Activated Receptors 1 Antagonists with Potent Antithrombotic Activity in Vivo. Journal of Medicinal Chemistry - ACS Publications. 1

  • Gas Chromatography of Acid Chlorides. Journal of Chromatographic Science. 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2E)-3-(2-Nitrophenyl)acryloyl chloride

Comprehensive Safety, Handling, and Disposal Guide for (2E)-3-(2-Nitrophenyl)acryloyl chloride (2E)-3-(2-Nitrophenyl)acryloyl chloride (CAS: 141236-47-7), commonly referred to as trans-2-nitrocinnamoyl chloride, is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Guide for (2E)-3-(2-Nitrophenyl)acryloyl chloride

(2E)-3-(2-Nitrophenyl)acryloyl chloride (CAS: 141236-47-7), commonly referred to as trans-2-nitrocinnamoyl chloride, is a highly reactive electrophilic acylating agent utilized extensively in organic synthesis and drug development for the formation of amides and esters.

Handling this compound requires rigorous safety protocols. As an acid chloride, it is highly sensitive to ambient moisture. The fundamental hazard stems from its hydrolysis mechanism: upon contact with water, the acyl chloride bond undergoes rapid nucleophilic attack, violently generating the corresponding cinnamic acid derivative and releasing corrosive, toxic hydrogen chloride (HCl) gas. Consequently, the compound acts as a severe lachrymator and can cause irreversible skin and eye damage[1].

Below is the definitive operational guide for researchers to establish a self-validating, fail-safe environment when handling this reagent.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for acid chlorides. The rapid degradation of standard polymers by halogenated compounds necessitates a specialized approach to barrier protection[2].

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer Heavy-duty Neoprene or Butyl Rubber.Acid chlorides rapidly permeate and degrade standard thin nitrile gloves. Neoprene provides a robust, chemically inert barrier against corrosive halogenated compounds and secondary solvents.
Eye/Face Protection Non-vented chemical splash goggles paired with a full-face shield.Vapors are highly lachrymatory. Non-vented goggles prevent gas ingress, while the face shield protects against exothermic splashes caused by accidental moisture exposure.
Body Protection Flame-resistant (FR) lab coat or chemical-resistant apron over standard lab attire.Protects against corrosive burns. FR material is critical as acylation reactions frequently utilize highly flammable solvents (e.g., THF, DCM).
Respiratory Certified Chemical Fume Hood (Face velocity >100 fpm).Captures and exhausts HCl gas generated from ambient hydrolysis. Respirators (acid gas cartridges) are reserved strictly for emergency spill response outside the hood.

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, the handling of (2E)-3-(2-Nitrophenyl)acryloyl chloride must be treated as an air- and moisture-sensitive operation. Every step in this protocol is designed to eliminate ambient water, thereby preventing the premature generation of HCl gas.

Step-by-Step Methodology
  • Environmental Verification: Prior to opening the chemical, verify that the fume hood is fully operational and clear of incompatible materials, specifically water sources, aqueous bases, and oxidizing agents[1].

  • Moisture-Free Setup (Schlenk Technique): Because the compound reacts with atmospheric humidity, all glassware must be oven-dried (120°C for >2 hours) and cooled under an inert atmosphere (Nitrogen or Argon).

  • Chemical Transfer: Utilize dry, gas-tight syringes or a positive-pressure inert gas line to transfer the reagent. If weighing the solid/liquid form, perform the transfer rapidly within the fume hood or inside a glovebox to minimize exposure to air.

  • Reaction Execution: Add the acid chloride dropwise to the reaction mixture. The receiving flask should contain a non-nucleophilic base (e.g., Triethylamine or DIPEA) to immediately scavenge the generated HCl. Maintain strict temperature control via an ice bath, as acylation is a highly exothermic process.

  • Sealing and Storage: Once the transfer is complete, purge the primary container with inert gas, seal tightly with Parafilm, and store in a desiccator away from light and heat.

Workflow Visualization

G Start Pre-Operation Phase FumeHood Verify Fume Hood (Face velocity > 100 fpm) Start->FumeHood Step 1 PPE Don Specialized PPE (Neoprene over Nitrile, Face Shield) FumeHood->PPE Step 2 Inert Inert Atmosphere Setup (N2/Argon Purge) PPE->Inert Step 3 Transfer Chemical Transfer (Oven-dried Glassware) Inert->Transfer Step 4 Seal Seal & Store (Parafilm, Desiccator) Transfer->Seal Step 5 Quench Quench Residuals (Cold NaHCO3 or Methanol) Transfer->Quench Post-Reaction Dispose Hazardous Waste Segregation Quench->Dispose Final

Operational workflow for the safe handling, transfer, and quenching of moisture-sensitive acid chlorides.

Quenching and Waste Disposal Plan

Causality of Disposal Hazards: Unreacted acid chlorides must never be disposed of directly into organic waste streams or poured down the drain. Direct disposal leads to violent reactions with trace water in waste carboys, causing rapid over-pressurization via HCl and CO₂ gas generation, which frequently results in container explosions[3].

Step-by-Step Quenching Protocol

All quenching must be performed inside the fume hood behind a lowered sash.

  • Method A: Alcohol-Based Quenching (Preferred for Organic Synthesis) Slowly add the residual (2E)-3-(2-Nitrophenyl)acryloyl chloride dropwise to a large excess of cold methanol or ethanol. This process (solvolysis) converts the highly reactive acid chloride into a stable, non-reactive methyl or ethyl ester[4].

  • Method B: Alkaline Hydrolysis Alternatively, add the reagent dropwise to a vigorously stirred, ice-cold aqueous solution of 5% Sodium Bicarbonate (NaHCO₃). The alkaline environment immediately neutralizes the HCl as it forms, mitigating violent exotherms and releasing CO₂ gas safely[4].

Waste Segregation: Wait for the quenching reaction to reach completion (indicated by the cessation of heat generation and CO₂ bubbling). Once the system is self-validated as neutral and stable, transfer the mixture to a properly labeled halogenated organic waste container.

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent the spread of corrosive vapors.

  • Small Spills (<50 mL/g): DO NOT USE WATER. Covering an acid chloride spill with water will trigger a violent release of HCl gas. Instead, cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., solid sodium bicarbonate powder). Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[2].

  • Large Spills (>50 mL/g): Evacuate the laboratory immediately. Isolate the area, ensure fume hoods remain running to exhaust vapors, and contact your institutional Environmental Health and Safety (EHS) emergency response team[3].

References

  • Yufeng Chemical - How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

  • UC Merced Environmental Health and Safety - Standard Operating Procedure: Decontamination/Waste Disposal Procedure. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-(2-Nitrophenyl)acryloyl chloride
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Reactant of Route 2
(2E)-3-(2-Nitrophenyl)acryloyl chloride
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